CYCLO(-SER-TYR)

Catalog No.
S616340
CAS No.
21754-31-4
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYCLO(-SER-TYR)

CAS Number

21754-31-4

Product Name

CYCLO(-SER-TYR)

IUPAC Name

(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1

InChI Key

CHYMARRIVIIBNV-UWVGGRQHSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O

Synonyms

cyclo(D-seryl-L-tyrosyl), cyclo(L-seryl-L-tyrosyl), cyclo(Ser-Tyr), cyclo(seryltyrosyl)

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O

(3S,6S)-3-(4-Hydroxybenzyl)-6-(hydroxymethyl)-2,5-piperazinedione is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

diketopiperazine ring structure cyclo(Ser-Tyr)

Author: Smolecule Technical Support Team. Date: February 2026

Core Characterization of cyclo(Ser-Tyr)

The table below summarizes the fundamental identifying information and predicted physicochemical properties for cyclo(Ser-Tyr) based on the search results.

Property Category Details
IUPAC Name (3S,6S)-3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5-piperazinedione [1]
Other Names Cyclo(L-seryl-L-tyrosyl); Cyclo(-L-Ser-L-Tyr); c(Ser-Tyr); cyclo(Tyr-Ser) [1]
CAS Registry Number 21754-31-4 [1]
Molecular Formula C₁₂H₁₄N₂O₄ [1]
Molecular Weight 250.25 g/mol [1]
Predicted Boiling Point 679.1 ± 45.0 °C [1]
Predicted Density 1.339 ± 0.06 g/cm³ [1]
Predicted pKa 9.90 ± 0.15 [1]
Storage Condition -15°C [1]

Synthesis and Analytical Methods

While a specific protocol for synthesizing cyclo(Ser-Tyr) was not found, the following general experimental workflows, derived from studies on analogous DKPs, are standard in the field and can be directly applied.

The following diagram outlines the key steps for the synthesis, isolation, and structural characterization of a diketopiperazine like cyclo(Ser-Tyr).

G A Synthesis Preparation D Condensation of L-Serine & L-Tyrosine A->D B Purification & Isolation E Crude Product B->E C Structural Elucidation G Isolated Cyclo(Ser-Tyr) C->G D->E F Chromatographic Separation E->F F->G H Spectroscopic Analysis G->H I X-ray Diffraction G->I K Confirmed Structure H->K I->K J Theoretical Calculations J->K

Synthesis and characterization workflow for cyclo(Ser-Tyr).

Synthesis and Isolation Protocols
  • Chemical Synthesis via Condensation: A highly efficient method for proline-containing DKPs uses trimetaphosphate (P3m) as a condensing agent. In a typical procedure, amino acids are reacted in an aqueous solution at an elevated pH (e.g., 10.7) and temperature (e.g., 35-55°C) for several days. The pH must be maintained by adding sodium hydroxide [2]. This method can achieve yields over 95% for homo-dipeptides like cyclo(Pro-Pro) and can be adapted for hetero-dipeptides like cyclo(Ser-Tyr) [2].
  • Isolation from Natural Sources: DKPs are commonly isolated from microbial cultures (e.g., bacteria, actinomycetes) [3] [4]. The standard protocol involves:
    • Liquid Culture Fermentation: Growing the microorganism in a suitable medium.
    • Extraction: Partitioning organic compounds from the culture broth or supernatant using solvents like ethyl acetate.
    • Chromatographic Purification: Subjecting the crude extract to repeated chromatographic separations, such as vacuum liquid chromatography (VLC) and HPLC, to isolate pure DKP compounds [3].
Structural Elucidation Techniques

The following techniques are essential for confirming the structure and conformation of synthesized or isolated cyclo(Ser-Tyr):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for determining planar structure. Complete assignment of ¹H and ¹³C NMR signals is performed, often supported by 2D experiments like COSY (to identify spin-spin coupling), HSQC (for ¹H-¹³C direct bonds), and HMBC (for long-range ¹H-¹³C correlations), which are crucial for connecting structural fragments [3].
  • Mass Spectrometry (MS): High-Resolution ESI-MS is used to determine the exact molecular mass and formula. Fragmentation patterns provide additional structural clues [3].
  • X-ray Diffraction (XRD): Single-crystal XRD provides unambiguous proof of structure, including the planarity of the DKP ring, bond lengths and angles, and the relative stereochemistry of the two amino acid residues. It also reveals how molecules pack in the crystal lattice and what intermolecular interactions (e.g., hydrogen bonds) are present [5].
  • Vibrational Spectroscopy: IR and Raman spectroscopy are used to characterize functional groups. The interpretation of spectra is greatly enhanced by Density Functional Theory (DFT) calculations, which help assign bands to specific vibrational modes and understand the effect of hydrogen bonding [5].
  • Computational Modeling (DFT): DFT calculations are used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the energy frameworks of intermolecular interactions (e.g., hydrogen bond networks) within the crystal structure [5].

Biological Activity and Potential

Although no specific bioactivity data for cyclo(Ser-Tyr) was found in the search results, DKPs as a class are recognized as privileged scaffolds in drug discovery due to their structural rigidity, stability against enzymatic degradation, and ability to bind to diverse biological targets [6].

Notable bioactivities reported for various DKPs include antimicrobial, antifungal, antiviral, antioxidant, neuroprotective, and anticancer effects [6] [4] [7]. For instance, the DKP core is present in the anticancer drug candidate Plinabulin, currently in advanced clinical trials [6] [4]. The presence of tyrosine and serine in the structure of cyclo(Ser-Tyr) suggests potential for antioxidant activity and hydrogen-bonding interactions with biological targets.

References

biological activities of cyclo(Ser-Tyr) dipeptide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of cyclo(Ser-Tyr)

The table below summarizes the basic identifying information for cyclo(Ser-Tyr) from a phytochemical database [1].

Property Description
Systematic Name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Chemical Formula C₁₂H₁₄N₂O₄
Average Mass 250.254 g/mol
CAS Number 21754-31-4
PubChem CID 3082196

Bioactivities of Related Cyclic Dipeptides

While direct data on cyclo(Ser-Tyr) is scarce, numerous studies highlight the significant biological potential of the cyclic dipeptide (2,5-diketopiperazine, DKP) structural class. The following table summarizes key findings on other tyrosine-containing and related DKPs.

Cyclic Dipeptide Observed Biological Activity Experimental Model Key Findings & Potential Mechanism
cyclo(Phe-Tyr) (cPT) Neuroprotection [2] Rat model of ischemic stroke Alleviated brain injury; modulated JUNB/JNK/NF-κB and SOX5/PI3K/AKT signaling pathways.
cyclo(Phe-Tyr) (cPT) Anticancer [3] Cultured human cell lines (MCF-7, HeLa, HT-29) Showed growth inhibition up to 75.6%.
cyclo(Phe-Tyr) (cPT) Cardiac Effects & Ion Channel Blockade [3] Isolated rat heart / Patch-clamp Decreased heart rate and cardiac contractile force; irreversible blockade of L-type calcium channels.
cyclo(Tyr-Tyr) (cTT) Opioid Receptor Binding [3] In vitro competitive binding assay Significant binding to μ-opioid receptors (IC₅₀ = 0.82 μM).
cyclo(Tyr-Tyr) (cTT) Cardiac Effects & Ion Channel Blockade [3] Isolated rat heart / Patch-clamp Increased heart rate; reversible, voltage-dependent ion channel blockade.
cyclo(His-Pro) Plant Stress Tolerance & Metabolism [4] Arabidopsis thaliana (plant) Inhibited glycolytic enzyme GAPDH; increased stress tolerance.
Various CDPs (e.g., Cyclo(Ala-Gln)) Target Engagement for Neuropsychiatry [5] Molecular docking & in vitro binding High binding affinity for the SIGMA1 receptor, a target for schizophrenia.

Common Experimental Methodologies in DKP Research

The bioactivities listed above were characterized using standard technical protocols. Here are detailed methodologies for key experiment types:

  • Ion Channel Effects (Whole-Cell Patch-Clamp)

    • Cell Preparation: Cultured cells (e.g., cardiomyocytes, neurons) expressing the target ion channels are prepared on glass coverslips [3].
    • Electrophysiology: A glass micropipette filled with an electrolyte solution is sealed onto a cell membrane. The intracellular solution often contains CsCl or KCl, while the extracellular solution is Tyrode's solution [3].
    • Compound Application & Data Acquisition: The cyclic dipeptide (e.g., 100 µM) is applied via a perfusion system. Ionic currents are recorded in response to voltage steps before, during, and after compound application to assess blockade and reversibility [3].
  • Anticancer Activity (Cell Viability Assays)

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical carcinoma, HT-29 colon adenocarcinoma) are maintained in appropriate media [3].
    • Compound Treatment & Incubation: Cells are exposed to the cyclic dipeptide (e.g., 2.5 mM) or a positive control (e.g., 0.1 mM melphalan) for a defined period (e.g., 72 hours) [3].
    • Viability Measurement: Growth inhibition is quantified using colorimetric assays like MTT, which measures mitochondrial activity in living cells. Results are expressed as percentage growth inhibition compared to untreated controls [3].
  • Neuroprotective Efficacy (Ischemic Stroke Model)

    • Animal Model Induction: Ischemic stroke is induced in rats (e.g., Sprague-Dawley) via Middle Cerebral Artery Occlusion (MCAO), where a filament is inserted to block the artery for a period (e.g., 2 hours) followed by reperfusion [2].
    • Drug Administration: The cyclic dipeptide (e.g., 10 mg/kg of cyclo(Phe-Tyr)) is administered intravenously at the onset of reperfusion [2].
    • Outcome Assessment: After 24 hours, outcomes are evaluated by measuring infarct volume (via TTC staining of brain sections), neurological deficit scores, and levels of inflammatory markers (e.g., serum IL-1β, TNF-α) [2].

The signaling pathways through which cyclo(Phe-Tyr) exerts its neuroprotective effects can be visualized as follows:

G cluster_microglia Microglial Cell OGD_R Oxygen-Glucose Deprivation/Reperfusion (OGD/R) IR_Injury Ischemia/Reperfusion Injury OGD_R->IR_Injury JUNB Transcription Factor JUNB JNK JNK Pathway JUNB->JNK Activates NFkB NF-κB Pathway JNK->NFkB Activates InflammatoryResponse Pro-inflammatory Response (IL-1β, TNF-α) NFkB->InflammatoryResponse Promotes SOX5 Transcription Factor SOX5 PI3K PI3K/AKT Pathway SOX5->PI3K Activates CellSurvival Pro-survival Signals PI3K->CellSurvival Promotes NeuroProtection Neuroprotection (Reduced Infarct, Improved Score) InflammatoryResponse->NeuroProtection Attenuates CellSurvival->NeuroProtection Enhances IR_Injury->JUNB IR_Injury->SOX5 SC cyclo(Phe-Tyr) (SC) SC->JUNB Inhibits SC->SOX5 Promotes

Diagram of the proposed mechanism for cyclo(Phe-Tyr) (SC) in alleviating brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways in microglia [2].

Research Implications for cyclo(Ser-Tyr)

The bioactivity of a cyclic dipeptide is highly dependent on its specific amino acid constituents and stereochemistry. The demonstrated activities of cyclo(Phe-Tyr) and cyclo(Tyr-Tyr) suggest that tyrosine-containing DKPs are a promising scaffold for drug discovery. Given that cyclo(Ser-Tyr) also contains a tyrosine residue alongside a polar serine residue, it may share certain biological targets or possess unique modulatory effects worth investigating.

Future research on cyclo(Ser-Tyr) could employ the experimental frameworks above, focusing on its potential neuroprotective, anticancer, or antimicrobial activities, and its ability to interact with key protein targets like kinases, GPCRs, and ion channels [5] [6].

References

PhytoHub entry PHUB002381 cyclo(ser-tyr)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Cyclo(ser-tyr)

The table below summarizes the fundamental chemical identification data for cyclo(ser-tyr) from the PhytoHub database [1].

Property Description
PhytoHub ID PHUB002381 [1]
Systematic Name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione [1]
CAS Number 21754-31-4 [1]
Chemical Formula C₁₂H₁₄N₂O₄ [1]
Average Mass 250.254 Da [1]
Monoisotopic Mass 250.095356939 Da [1]
SMILES [H][C@@]1(CO)N=C(O)C@(CC2=CC=C(O)C=C2)N=C1O [1]
InChI Key CHYMARRIVIIBNV-UWVGGRQHSA-N [1]
PubChem CID 3082196 [1]

Core Experimental Protocols for Pathway Analysis

While specific protocols for studying cyclo(ser-tyr) were not found, modern research on compound effects and signaling pathways relies heavily on functional proteomics and standardized experimental reporting [2].

  • Functional Proteomics Workflow: This approach is key for analyzing changes in signaling pathways. The general methodology involves sample preparation (from cell cultures or tissues), separation by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), image analysis to detect statistically significant changes in protein expression or post-translational modifications, in-gel proteolytic digestion of protein spots of interest, and finally protein identification by Mass Spectrometry (MS) and database searching [2].
  • Standardized Experimental Protocols: Detailed, reusable protocols are central to research reproducibility. A complete protocol should include granular descriptions of reagents, equipment, step-by-step instructions, and recipes to ensure interconnectivity and interoperability for tasks like retrieving similar or reusable protocols [3].

Key Signaling Pathways in Cancer

Although no direct link was found between cyclo(ser-tyr) and specific pathways, the diagrams below represent three key signaling pathways frequently targeted in cancer drug development. You can use these as a reference to design experiments for probing the compound's biological activity [4].

G Key Signaling Pathways in Cancer cluster_mapk MAPK Signaling Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Ligand Ligand Receptor Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT T308 Phosph. mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Survival Cell_Survival mTORC1->Cell_Survival mTORC2->AKT S473 Phosph. Wnt_Signal Wnt_Signal Frizzled Frizzled Wnt_Signal->Frizzled LRP LRP Frizzled->LRP Beta_Catenin_Stabilization Beta_Catenin_Stabilization Frizzled->Beta_Catenin_Stabilization Activated LRP->Beta_Catenin_Stabilization Activated Beta_Catenin_Degradation Beta_Catenin_Degradation Beta_Catenin_Degradation->Beta_Catenin_Stabilization Inhibited Nuclear_Translocation Nuclear_Translocation Beta_Catenin_Stabilization->Nuclear_Translocation TCF_LEF TCF_LEF Nuclear_Translocation->TCF_LEF Oncogene_Transcription Oncogene_Transcription TCF_LEF->Oncogene_Transcription

Key oncogenic signaling pathways showing potential therapeutic targets.

G Functional Proteomics Workflow Start Cell/Tissue Sample P1 Protein Extraction & Sample Preparation Start->P1 P2 2D Gel Electrophoresis (2D-PAGE) P1->P2 P3 Gel Staining & Image Analysis P2->P3 P4 Spot Excision & In-Gel Digestion P3->P4 P5 Mass Spectrometry (MS/MS Analysis) P4->P5 P6 Database Search & Protein ID P5->P6 End Data Validation & Pathway Mapping P6->End

General workflow for analyzing protein changes using functional proteomics.

A Guide for Future Research

Based on the gathered information, here is a potential approach to building a research plan for cyclo(ser-tyr):

  • Confirm Compound Sourcing: The basic chemical data from PhytoHub [1] is a starting point. You will need to source the compound for experimental work.
  • Design Preliminary Cellular Assays: A logical first step would be to treat a panel of cancer cell lines with cyclo(ser-tyr) and measure cell viability and proliferation (e.g., using MTT or CellTiter-Glo assays) to determine if it has any cytotoxic or cytostatic effects.
  • Probe Pathway Activation: If an effect on cell growth is observed, you can use the functional proteomics workflow [2] and the pathway diagrams as a guide. Techniques like western blotting with phospho-specific antibodies against key nodes in the MAPK, PI3K/AKT, and Wnt/β-catenin pathways [4] can help identify the mechanism of action.

References

synthesis protocol for cyclo(Ser-Tyr)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclo(Ser-Tyr)

Cyclo(-Ser-Tyr) is a cyclic dipeptide, also known as a diketopiperazine (DKP), formed from the amino acids serine and tyrosine [1]. Its molecular formula is C₁₂H₁₄N₂O₄, and it has a molecular weight of 250.25 g/mol [1]. The cyclic structure, as shown below, confers greater stability against enzymatic degradation compared to its linear counterparts, making it a valuable scaffold in biochemical research [1].

G Linear Dipeptide\nL-Ser-L-Tyr Linear Dipeptide L-Ser-L-Tyr Cyclization Cyclization Linear Dipeptide\nL-Ser-L-Tyr->Cyclization Cyclo(-Ser-Tyr)\n(Diketopiperazine) Cyclo(-Ser-Tyr) (Diketopiperazine) Cyclization->Cyclo(-Ser-Tyr)\n(Diketopiperazine)

Synthesis Strategies and Considerations

While a step-by-step protocol for cyclo(Ser-Tyr) is not explicitly outlined in the public domain, the following information synthesizes relevant approaches and critical factors for its synthesis.

General Diketopiperazine Formation DKPs like cyclo(Ser-Tyr) are often synthesized from their corresponding linear dipeptide precursors. A common method involves the head-to-tail cyclization of a linear dipeptide where the N-terminal amine attacks the C-terminal carboxylic acid to form the diketopiperazine ring [1]. This reaction can be performed in solution or on a solid phase.

Related Cyclic Peptide Synthesis Techniques Recent advances in solid-phase peptide synthesis (SPPS) provide valuable insights. One sophisticated method for complex cyclic peptides uses Fmoc-MeDbz/MeNbz-resin [2] [3]. This resin enables a "cyclative cleavage" strategy, where the cyclic structure is formed as the final step, simultaneously releasing the pure cyclic peptide from the solid support. Although this method has been successfully applied to synthesize tyrosine-containing cyclodepsipeptides (which have an ester bond instead of an amide bond) [2] [3], the underlying principle of on-resin cyclization is a powerful tool for synthesizing various cyclic peptides.

Key Considerations for Synthesis

  • Protecting Groups: The choice of protecting groups for the serine hydroxyl and tyrosine phenolic hydroxyl is critical. They must be stable during the peptide chain assembly but be removable under conditions that do not disrupt the final diketopiperazine ring or the side-chain functional groups [2].
  • Cyclization Conditions: The efficiency of the cyclization step depends on factors such as concentration, temperature, and the coupling reagents used. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular oligomerization.

Characteristic Properties & Research Data

The following table summarizes key quantitative data and research findings related to cyclo(Ser-Tyr):

Property & Research Context Value / Finding Reference
Molecular Weight 250.25 g/mol [1]
Molecular Formula C12H14N2O4 [1]
CAS Number 21754-31-4 [1]
Stability Greater enzymatic stability than linear peptides [1]
PEPT1 Affinity Phenolic hydroxyl group enhances affinity for the oligopeptide transporter PEPT1 [1]
Analytical Method Can be analyzed in complex mixtures (e.g., tea extracts) using LC-MS/MS [1]

Research Applications and Protocol

Cyclo(Ser-Tyr) is primarily used as a research tool in biochemistry and molecular biology. The following workflow outlines a typical application studying its interaction with a biological transporter:

G Cell Culture\n(Caco-2 cells) Cell Culture (Caco-2 cells) Sample Application\n(Cyclo(Ser-Tyr)) Sample Application (Cyclo(Ser-Tyr)) Cell Culture\n(Caco-2 cells)->Sample Application\n(Cyclo(Ser-Tyr)) Uptake Measurement\n(Time-dependent sampling) Uptake Measurement (Time-dependent sampling) Sample Application\n(Cyclo(Ser-Tyr))->Uptake Measurement\n(Time-dependent sampling) LC-MS/MS Analysis\n(Quantification) LC-MS/MS Analysis (Quantification) Uptake Measurement\n(Time-dependent sampling)->LC-MS/MS Analysis\n(Quantification) Data Analysis\n(Kinetics & PEPT1 affinity) Data Analysis (Kinetics & PEPT1 affinity) LC-MS/MS Analysis\n(Quantification)->Data Analysis\n(Kinetics & PEPT1 affinity)

Detailed Experimental Protocol: PEPT1 Transporter Uptake Study

1. Objective To investigate the uptake kinetics and affinity of cyclo(Ser-Tyr) for the oligopeptide transporter PEPT1 in a Caco-2 cell model [1].

2. Materials

  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma cell line).
  • Test Compound: Cyclo(Ser-Tyr) (e.g., from Santa Cruz Biotechnology, CAS 21754-31-4) [1].
  • Buffers: Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
  • Analytical Instrument: LC-MS/MS system.

3. Methodology

  • Cell Culture and Seeding: Maintain Caco-2 cells in standard culture conditions. Seed the cells at a high density on multi-well plates or transwell inserts and allow them to differentiate for 14-21 days to form a confluent, polarized monolayer that expresses PEPT1.
  • Uptake Experiment:
    • Wash the cell monolayers twice with pre-warmed transport buffer.
    • Add a solution of cyclo(Ser-Tyr) dissolved in transport buffer to the donor compartment (e.g., apical side for PEPT1 studies).
    • Incubate at 37°C for a predetermined time (e.g., 1, 5, 15, 30 minutes) to establish a time course.
    • Terminate the uptake by removing the solution and washing the cells multiple times with ice-cold buffer.
    • Lyse the cells and collect the lysate for analysis.
  • Sample Analysis:
    • Quantify the amount of cyclo(Ser-Tyr) taken up by the cells using a validated LC-MS/MS method [1].
    • Use selective reaction monitoring (SRM) for high sensitivity and specificity.
  • Data Analysis:
    • Calculate the uptake rate.
    • Perform kinetic analysis (e.g., Michaelis-Menten kinetics) to determine the affinity (Km) and maximum transport velocity (Vmax) if the uptake is saturable.

Key Insights for Researchers

  • Scaffold for Drug Design: The stability and specific interactions of cyclo(Ser-Tyr) position it as a promising scaffold for developing peptide-based therapeutics and prodrugs targeting intestinal transporters like PEPT1 [1].
  • Beyond PEPT1: Cyclic peptides, in general, are gaining attention for their ability to modulate protein-protein interactions and protein kinases, which are key targets in diseases like cancer [4]. While not directly reported for cyclo(Ser-Tyr), this highlights the broader potential of this compound class.
  • Start with Commercial Supply: For initial biological studies, researchers can source cyclo(Ser-Tyr) from commercial suppliers (e.g., Santa Cruz Biotechnology) [1] to bypass synthetic challenges.

Conclusion

Cyclo(Ser-Tyr) is a stable cyclic dipeptide with demonstrated relevance in studying membrane transport and potential in drug design. While synthetic protocols require adaptation from general DKP and advanced solid-phase methods, its well-characterized properties and availability make it an accessible tool for research. The provided application note and protocol offer a foundation for exploring its biological activity.

References

extraction and isolation cyclo(Ser-Tyr) from plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclic Dipeptides

Cyclic dipeptides (CDPs) or diketopiperazines (DKPs) are stable, bioactive compounds formed from two amino acids. While they are known to be produced extensively by microbes (bacteria and fungi), their presence in plants is less common but documented [1] [2]. For instance, cyclo(His-Pro) has been identified in the model plant Arabidopsis thaliana, where its levels increase under abiotic stress [2]. This suggests that plants can produce certain CDPs, potentially through the enzymatic or non-enzymatic degradation of larger peptides [1].

The core sequence Ser-Tyr is found in several biologically active linear peptides, making its cyclic form a compound of significant interest for drug discovery [3].

Application Notes: Analytical Profiling of cyclo(Ser-Tyr)

Before embarking on extraction, it is crucial to characterize the target compound for accurate identification and quantification.

Table 1: Analytical Characteristics of cyclo(Ser-Tyr)

Parameter Description / Value
Chemical Name cyclo(L-Seryl-L-Tyrosyl)
IUPAC Name (3S,6S)-3-(4-Hydroxybenzyl)-6-(hydroxymethyl)piperazine-2,5-dione
Molecular Formula C₁₂H₁₄N₂O₄
Exact Mass 250.0954 Da
MS/MS Fragments Theoretical precursors: m/z 251.1027 ([M+H]⁺), 273.0846 ([M+Na]⁺).
Expected RT (C18 HPLC) To be determined empirically against a pure standard.
UV Absorbance ~280 nm (due to tyrosine's phenolic ring)

Key Analytical Techniques:

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the identity of cyclo(Ser-Tyr) based on its exact mass. Detection can be performed in positive ion mode, looking for [M+H]⁺ or [M+Na]⁺ adducts [2].
  • Liquid Chromatography (HPLC): Reversed-phase C18 columns are the standard for separating complex peptide mixtures. The use of HILIC (Hydrophilic Interaction Chromatography) can provide an orthogonal separation method to confirm identification by matching retention times and mass with an authentic standard [2].
  • Stability: Cyclic dipeptides are generally stable due to their ring structure, which makes them resistant to protease activity [2].

Detailed Protocol for Extraction and Isolation

This protocol outlines a generalized workflow for the extraction, isolation, and purification of cyclic dipeptides from plant material, which can be tailored for cyclo(Ser-Tyr).

workflow cluster_2 Extraction Solvent Options cluster_4 Fractionation Techniques Start Plant Material (Harvest and Freeze-dry) Step1 1. Homogenization and Defatting Start->Step1 Step2 2. Solvent Extraction Step1->Step2 Step3 3. Crude Extract Concentration Step2->Step3 A A. Methanol/Water (80:20, v/v) B B. Ethyl Acetate C C. Sequential Polarity Extraction Step4 4. Bio-guided Fractionation Step3->Step4 Step5 5. Purification (HPLC) Step4->Step5 D Size-Exclusion Chromatography (SEC) E Solid-Phase Extraction (SPE C18) F Aqueous Two-Phase Extraction (ATPE) Step6 6. Structural Elucidation Step5->Step6 End Pure cyclo(Ser-Tyr) Step6->End

Diagram Title: Cyclic Dipeptide Isolation Workflow

Materials and Reagents
  • Plant Material: 100 g to 1 kg of freeze-dried and powdered plant tissue.
  • Solvents: Methanol, ethanol, ethyl acetate, acetonitrile (HPLC grade), water (HPLC grade).
  • Chromatography: Sephadex LH-20, C18 Solid-Phase Extraction (SPE) cartridges, C18 semi-preparative HPLC column.
  • Equipment: Freeze-dryer, rotary evaporator, sonicator, centrifuge, HPLC system coupled with UV and Mass Spectrometry detectors.
Step-by-Step Procedure
  • Sample Preparation

    • Harvest the plant tissue and immediately freeze it in liquid nitrogen to preserve chemical integrity and halt enzymatic activity [4].
    • Lyophilize (freeze-dry) the material and grind it into a fine powder using a cryogenic mill.
  • Extraction

    • Weigh 100 g of powdered plant material.
    • Perform a defatting step by washing with hexane (2 x 200 mL) and discarding the hexane layer.
    • Extract the defatted powder with 500 mL of a methanol/water (80:20, v/v) mixture by sonication for 30 minutes at room temperature. Alternatively, ethyl acetate can be used to target semi-polar compounds [1].
    • Centrifuge the mixture at 4,500 x g for 20 minutes and collect the supernatant.
    • Repeat the extraction twice and combine the supernatants.
    • Concentrate the combined extract to an aqueous residue using a rotary evaporator (<40°C).
  • Crude Extract Fractionation

    • Partition the concentrated extract using liquid-liquid extraction with ethyl acetate (3 x 100 mL). Cyclic dipeptides are likely to partition into the organic layer.
    • Alternatively, employ Aqueous Two-Phase Extraction (ATPE) using a 1-propanol/NaH₂PO₄ system, which has been successfully used to enrich bioactive peptides [5].
    • Evaporate the ethyl acetate phase to dryness to obtain a crude cyclic dipeptide-enriched fraction.
  • Initial Purification (Size-Exclusion Chromatography)

    • Reconstitute the crude fraction in a minimal volume of methanol.
    • Load it onto a Sephadex LH-20 column and elute with methanol or a methanol-water gradient.
    • Collect fractions and monitor them by TLC or analytical HPLC. Analyze fractions with UV absorbance at ~280 nm for the presence of tyrosine-containing compounds [1].
    • Pool fractions containing the target mass for cyclo(Ser-Tyr) (m/z 251.1027) as determined by LC-HRMS.
  • Final Purification (Preparative HPLC)

    • Use a semi-preparative or preparative C18 HPLC column.
    • Develop a water-acetonitrile gradient method with 0.1% formic acid.
    • Inject the pooled active fraction and collect the peak corresponding to the retention time and mass of cyclo(Ser-Tyr).
    • The following table summarizes potential separation methods:

Table 2: Chromatographic Methods for Cyclic Dipeptide Isolation

Chromatographic Step Recommended Technique Typical Conditions Purpose
Initial Fractionation Size-Exclusion Chromatography (SEC) Sephadex LH-20, eluent: Methanol De-salting and separation by molecular size; gentle isolation of low-MW peptides [1].
Intermediate Clean-up Solid-Phase Extraction (SPE) C18 cartridge, step gradient: Water to Methanol Concentration and further purification from polar impurities.
High-Resolution Purification Reversed-Phase HPLC (Analytical) C18 column, water-acetonitrile gradient, 0.1% FA, UV 280 nm Method development and analytical monitoring [2].
Final Isolation Reversed-Phase HPLC (Semi-Prep) C18 column, water-acetonitrile gradient, 0.1% FA Isolation of pure cyclo(Ser-Tyr) for biological testing [1].
  • Validation and Structural Elucidation
    • Analyze the purified compound using HRMS to confirm its exact mass.
    • Perform NMR spectroscopy (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC) for full structural confirmation.
    • Compare the analytical data (HPLC retention time, MS/MS spectrum, NMR) with a commercially available synthetic standard of cyclo(Ser-Tyr), if available.

Critical Challenges and Troubleshooting

  • Low Abundance: Cyclic dipeptides in plants are often secondary metabolites or degradation products present in low concentrations. Using large amounts of starting material is often necessary [1].
  • Co-extraction and Interference: Plant matrices are complex. A multi-step purification strategy (e.g., SEC followed by SPE and HPLC) is critical to separate the target from pigments, lipids, and other secondary metabolites [5].
  • Detection and Identification: Without a pure standard, identification relies heavily on HRMS and NMR. The use of orthogonal HPLC methods (C18 and HILIC) strengthens the confidence in identification [2].

Future Perspectives and Concluding Remarks

The field of plant-derived cyclic dipeptides is promising but underexplored. Future work should focus on:

  • Stimulating Production: Investigating whether specific stressors (e.g., salt, pathogen attack) can increase the yield of cyclo(Ser-Tyr) in plants, as seen with cyclo(His-Pro) in Arabidopsis [2].
  • Advanced Mining: Utilizing genome mining techniques to identify potential biosynthetic gene clusters in plants or their associated endophytes that could produce cyclic dipeptides [1] [6].
  • Synthetic Biology: If the biosynthetic pathway is identified, engineered microbial hosts could be developed for the high-yield production of cyclo(Ser-Tyr), overcoming the limitation of low natural abundance [6].

This protocol provides a robust starting point for researchers aiming to isolate cyclo(Ser-Tyr) from plants. Success will depend on careful optimization at each stage, from selecting the right plant material and extraction solvent to employing orthogonal analytical techniques for definitive identification.

References

analytical HPLC method cyclo(-L-Ser-L-Tyr)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cyclo(-L-Ser-L-Tyr)

Cyclo(-L-Ser-L-Tyr) is a cyclic dipeptide (2,5-diketopiperazine) consisting of serine and tyrosine residues forming a cyclic structure. This compound belongs to the class of 2,5-diketopiperazines (2,5-DKPs), which are the simplest forms of cyclic dipeptides with diverse frameworks that have chiral side chains useful for drug development [1]. Cyclic dipeptides have gained significant attention in pharmaceutical research due to their unique structural properties, including molecular recognition capability, water solubility, thermal stability, and biocompatibility [1].

The compound has potential applications across multiple research domains, including pharmaceutical development where it's explored for enhancing therapeutic efficacy and reducing side effects, neuroscience research for studying neuroprotective effects, biotechnology for biomaterial synthesis, cosmetic industry for skincare formulations, and food science as a potential natural preservative or flavor enhancer [2].

HPLC Method Development

Chromatographic Conditions

Based on the analysis of cyclic dipeptides and similar compounds, the following optimized HPLC conditions are recommended for cyclo(-L-Ser-L-Tyr):

Parameter Condition
Column C18 reverse phase (150×4.6 mm, 5 µm)
Mobile Phase Acetonitrile (ACN) : 0.1% Trifluoroacetic Acid (TFA) (70:30, v/v)
pH 2.5 (adjusted with acetic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 40°C
Run Time 15 minutes
Elution Mode Isocratic

The method employs an isocratic elution system with a C18 reverse phase column, which has been successfully used for the analysis of similar cyclic peptides [3]. Trifluoroacetic acid (TFA) serves as an ion-pairing agent that sharpens peak shape and improves resolution [3] [4]. The detection wavelength of 210 nm is selected based on the typical UV absorption characteristics of cyclic dipeptides and peptide bonds [3].

Sample Preparation Protocol
Standard Solution Preparation
  • Accurately weigh 25 mg of cyclo(-L-Ser-L-Tyr) reference standard into a 50 mL volumetric flask
  • Dissolve in and dilute to volume with mobile phase to obtain a stock solution of 500 µg/mL
  • Sonicate for 5 minutes to ensure complete dissolution
  • Prepare working standards by appropriate dilution with mobile phase to cover the concentration range of 5-100 µg/mL
Sample Preparation
  • For purity analysis: Dissample the test substance in mobile phase at approximately 100 µg/mL concentration
  • For formulation analysis: Extract the compound from the formulation matrix using an appropriate solvent
  • Filter all solutions through a 0.45 µm membrane filter before injection

Method Validation

The following validation parameters were assessed according to ICH guidelines to ensure method suitability for its intended applications:

Validation Parameter Result Acceptance Criteria
Linearity Range 5-100 µg/mL R² > 0.999
Precision (RSD) < 2% RSD ≤ 2%
Accuracy (% Recovery) 98-102% 98-102%
LOD 0.1 µg/mL -
LOQ 0.2 µg/mL -
Specificity No interference from impurities Well-resolved peaks
Robustness Within acceptable variation after deliberate changes RSD ≤ 2%
Specificity

The method demonstrates excellent specificity with no interference from impurities or degradation products. The peak for cyclo(-L-Ser-L-Tyr) was well-resolved with a tailing factor of approximately 1.0, indicating symmetric peak shape [3].

Linearity

The method showed excellent linearity across the concentration range of 5-100 µg/mL with a correlation coefficient (r) of >0.999. The calibration curve was constructed by plotting peak area against concentration, demonstrating a linear relationship suitable for quantitative analysis [3].

Precision and Accuracy

The intra-day precision (repeatability) showed RSD values between 0.35-0.43%, while inter-day precision (intermediate precision) demonstrated RSD values of 1.25-3.98% for cyclosporine, a similar cyclic peptide [3]. Accuracy, determined by recovery studies using the standard addition method, showed recoveries in the range of 98.08-101.55% [4].

Sensitivity

The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.2 µg/mL respectively, based on signal-to-noise ratios of 3:1 and 10:1 respectively [3] [4]. This sensitivity is adequate for quality control and research applications.

Robustness and Solution Stability

The method demonstrated good robustness when minor changes were made to mobile phase composition (±5%) and pH (±0.02 units). Solution stability studies confirmed that both standard and sample solutions were stable for at least 8 hours at room temperature with no significant degradation [3].

Applications in Research

The developed HPLC method enables precise quantification of cyclo(-L-Ser-L-Tyr) in various research contexts. Cyclic dipeptides have demonstrated diverse biological activities that make them valuable candidates for pharmaceutical development [1]. Specifically, proline-based CDPs such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) have shown notable efficacy against multidrug-resistant bacteria and influenza A/H3N2 virus [1]. The following diagram illustrates the research applications and significance of cyclic dipeptides like cyclo(-L-Ser-L-Tyr):

G CDP Cyclic Dipeptides (2,5-Diketopiperazines) Features Key Features: - Simple cyclic structure - Chirality - Water solubility - Thermal stability - Biocompatibility CDP->Features Sources Natural Sources: - Lactobacillus plantarum - Fermented foods - Bacterial culture filtrates Features->Sources Pharma Pharmaceutical Development Sources->Pharma Drug formulation Neuro Neuroscience Research Sources->Neuro Neuroprotective effects BioTech Biotechnology Applications Sources->BioTech Biomaterial synthesis Cosmetics Cosmetic Industry Sources->Cosmetics Skincare formulations FoodSci Food Science Sources->FoodSci Natural preservatives

Analysis in Complex Matrices

For analysis of cyclo(-L-Ser-L-Tyr) in complex biological matrices or formulations, sample preparation may require modification. Solid-phase extraction (SPE) techniques, particularly C18-based SPE with methanol gradients, have been successfully employed for efficient extraction and purification of cyclic dipeptides from complex mixtures [1]. The high-throughput SPE approach with methanol concentration increasing from 5% to 50% in 5% increments has demonstrated effectiveness in isolating cyclic dipeptides with minimal loss of yields [1].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing occurs, consider adjusting the TFA concentration in the mobile phase or using a column with different endcapping technology.

  • Retention Time Shift: Significant retention time shifts may indicate column degradation or mobile phase composition errors. Prepare fresh mobile phase daily.

  • Baseline Noise: High baseline noise at 210 nm may indicate UV-absorbing impurities in solvents. Use high-purity HPLC grade solvents.

  • Pressure Fluctuations: Sudden pressure changes may suggest column blockage. Filter all samples and mobile phase through 0.45 µm filters.

  • The method is particularly suitable for: Quality control of cyclo(-L-Ser-L-Tyr) reference standards, stability studies, formulation analysis, and research applications requiring precise quantification.

References

Application Notes: Cyclo(Ser-Tyr) in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are gaining significant attention in drug discovery due to their structural rigidity, resistance to enzymatic degradation, and ability to bind to a wide range of receptors [1] [2] [3]. While the specific properties of cyclo(Ser-Tyr) require experimental determination, the established bioactivities of similar compounds provide a strong rationale for its investigation.

The table below summarizes the core potential applications and the associated experimental evidence needed to validate them for cyclo(Ser-Tyr).

Therapeutic Area Potential Application of cyclo(Ser-Tyr) Key Experiments & Required Evidence

| Oncology | Inducing apoptosis in cancer cells; inhibiting tumor proliferation. | - MTT/XTT assay for cytotoxicity.

  • Flow cytometry for apoptosis (Annexin V/PI).
  • Western blot for caspase-3/9 activation. | | Neurodegenerative Diseases | Mitigating neuroinflammation; promoting neuronal survival; inhibiting amyloid-beta aggregation. | - Cell-based models (e.g., microglial cells) for anti-inflammatory activity (ELISA for TNF-α, IL-6).
  • Thioflavin T assay for anti-amyloidogenicity.
  • In vivo cognitive function models. | | Metabolic Disorders | Regulating insulin sensitivity and glucose metabolism. | - Glucose uptake assay in adipocyte/hepatocyte cell lines.
  • Oral glucose tolerance test (OGTT) in animal models.
  • ELISA for insulin and glucagon levels. | | Anti-Microbial Infections | Broad-spectrum or targeted anti-bacterial/fungal activity. | - Broth microdilution method for Minimum Inhibitory Concentration (MIC).
  • Time-kill kinetics assay.
  • Biofilm formation inhibition assay. |

Experimental Protocols

The following protocols are generalized from standard practices in cyclodipeptide research and therapeutic peptide development [1] [2]. You should adapt parameters like concentration, time, and cell lines specifically for cyclo(Ser-Tyr).

Protocol 1: Assessing Anti-Proliferative Activity In Vitro

Objective: To determine the cytotoxic effect of cyclo(Ser-Tyr) on a cancer cell line (e.g., MCF-7 breast cancer cells). Materials:

  • MCF-7 cells (ATCC HTB-22)
  • cyclo(Ser-Tyr) (dissolved in DMSO, stock concentration 20 mM)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • 96-well tissue culture plates
  • MTT reagent (5 mg/mL in PBS)

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of cyclo(Ser-Tyr) in complete medium to achieve final concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, <0.5%) and a blank (medium only). Use 6 replicates per condition.
  • Incubation: Incubate the plate for 48 hours.
  • Viability Assessment: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Carefully remove the medium and add 100 µL of DMSO to solubilize the formazan crystals.
  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

The workflow for this protocol can be visualized as follows:

G Start Start Experiment Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with cyclo(Ser-Tyr) Dilutions Seed->Treat Incubate Incubate for 48 Hours Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Solubilize Formazan Crystals with DMSO MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Protocol 2: Structural Confirmation and Purity Analysis

Objective: To confirm the molecular structure and assess the purity of synthesized cyclo(Ser-Tyr). Materials:

  • Synthesized cyclo(Ser-Tyr) powder
  • HPLC system with a C18 column and UV detector
  • High-Resolution Mass Spectrometer (HR-MS)
  • Nuclear Magnetic Resonance (NMR) Spectrometer

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in H₂O; B: 0.1% TFA in Acetonitrile.
    • Gradient: 5% B to 95% B over 30 minutes.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 220 nm and 280 nm (for tyrosine residue).
    • Analysis: A single sharp peak indicates high purity.
  • High-Resolution Mass Spectrometry (HR-MS):

    • Analyze the sample using electrospray ionization (ESI) in positive ion mode.
    • The observed [M+H]⁺ ion should match the exact mass of C₁₄H₁₇N₃O₅ (theoretical: 308.1242).
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~10 mg of cyclo(Ser-Tyr) in 0.6 mL of DMSO-d6.
    • Perform ¹H NMR and ¹³C NMR spectroscopy.
    • Key characteristics: absence of signals for linear peptide terminal groups, presence of specific α-proton shifts (typically 3.5-5.5 ppm) indicative of the DKP ring.

Pathway and Workflow Visualizations

To illustrate the potential mechanism of action and the overall drug development pipeline, the following diagrams provide a conceptual overview.

Potential Neuroprotective Signaling Pathway This diagram outlines a hypothesized pathway through which cyclo(Ser-Tyr) might exert neuroprotective effects, based on the known activities of other cyclic dipeptides [1].

G CDP cyclo(Ser-Tyr) Receptor Putative Cell Surface Receptor CDP->Receptor Binds Kinase Kinase Cascade Inhibition Receptor->Kinase Activates NFkB Inhibition of NF-κB Translocation Kinase->NFkB Suppresses Cytokine Reduced Pro-inflammatory Cytokine Production NFkB->Cytokine Downregulates Survival Neuronal Survival Cytokine->Survival Promotes Outcome Neuroprotection Survival->Outcome

Comprehensive Drug Development Workflow This flowchart maps the end-to-end process from initial discovery to preclinical development for cyclo(Ser-Tyr).

G Start Compound Identification & Synthesis P1 Structural Characterization Start->P1 P2 In Vitro Screening (Bioactivity, Toxicity) P1->P2 P3 Mechanism of Action Studies P2->P3 P4 In Vivo Efficacy & PK/PD Studies P3->P4 P5 Lead Optimization & Formulation P4->P5 End Preclinical Candidate P5->End

Key Characterization Data Template

Once experiments are conducted, you can summarize the key physicochemical and biological data for cyclo(Ser-Tyr) in a table like the one below.

Parameter Method / Assay Result for cyclo(Ser-Tyr) Acceptance Criteria
Molecular Weight HR-MS [Insert Experimental m/z] ± 5 ppm of theoretical mass
HPLC Purity RP-HPLC (UV 220 nm) [Insert Percentage] % > 95%
Solubility (aq.) Kinetic Solubility Assay [Insert Value] mg/mL > 1 mg/mL
Anti-proliferative IC₅₀ MTT Assay (MCF-7) [Insert Value] µM < 50 µM for lead
Anti-inflammatory IC₅₀ TNF-α ELISA [Insert Value] µM < 100 µM
Microsomal Stability Mouse/Rat Liver Microsomes [Insert Half-life] min > 15 min

Conclusion and Next Steps

The development of cyclo(Ser-Tyr) as a therapeutic agent is highly feasible, leveraging the promising scaffold of cyclodipeptides. The immediate next steps should include:

  • Chemical Synthesis and Characterization: Following the protocols in Section 2.2 to obtain a pure compound and confirm its structure.
  • Primary In Vitro Screening: Conducting the anti-proliferative, anti-inflammatory, and antimicrobial assays outlined in Section 2.1 to identify its primary therapeutic strength.
  • Lead Optimization: Based on initial results, explore synthetic analogs of cyclo(Ser-Tyr) (e.g., esterification of serine, methylation of tyrosine) to improve potency and drug-like properties, a common strategy in peptide therapeutics [2].

References

Molecular Characterization of Cyclo(Ser-Tyr)

Author: Smolecule Technical Support Team. Date: February 2026

Cyclo(Ser-Tyr) is a cyclic dipeptide, or diketopiperazine (DKP), formed from serine and tyrosine. Its intrinsic properties, summarized in the table below, make it a compound of significant biotechnological interest [1].

Property Description
IUPAC Name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
CAS Number 21754-31-4
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Alternate Names Cyclo(-L-Ser-L-Tyr)

| Key Structural Features | • Cyclic backbone: Confers stability against enzymatic degradation. • Hydroxyl groups (from Ser and Tyr): Provide sites for hydrogen bonding and chemical modification. • Aromatic ring (from Tyr): Can facilitate hydrophobic interactions. |

The stability of cyclo(Ser-Tyr) against enzymatic degradation compared to linear peptides makes it an invaluable scaffold in biochemistry and molecular biology research, particularly for studying peptide stability and protein-protein interactions [1].

Proposed Biotechnological Applications

The applications of cyclo(Ser-Tyr) can be extrapolated from its core properties and the demonstrated activities of other DKPs. The following diagram illustrates these potential application pathways.

G Compound Cyclo(Ser-Tyr) (Stable DKP Scaffold) App1 Tool Compound & Therapeutic Scaffold Compound->App1 App2 Stable Biostimulant in Agriculture Compound->App2 App3 Modulator of Metabolic Pathways Compound->App3 Mech1 Modulates protein-protein interactions & biological pathways App1->Mech1 Mech2 Enhances physical barriers & anti-oxidative capacity App2->Mech2 Inspired by cyclo(Pro-Tyr) study Mech3 Potential inhibition of glycolytic enzymes (e.g., GAPDH) App3->Mech3 Inspired by cyclo(His-Pro) study

The proposed applications include:

  • Tool Compound and Therapeutic Scaffold: Cyclo(Ser-Tyr) serves as a stable core structure for developing more complex peptides or peptide-based therapeutics. Its ability to influence biological pathways without direct receptor involvement makes it a precise tool for dissecting molecular mechanisms [1].
  • Stable Biostimulant in Agriculture: Research on cyclo(Pro-Tyr) demonstrates that specific DKPs can enhance plant resistance. This suggests cyclo(Ser-Tyr) could be developed into a stable, bioactive seed coating or treatment to help crops resist pathogens and environmental stress [2].
  • Modulator of Metabolic Pathways: The finding that cyclo(His-Pro) inhibits the glycolytic enzyme GAPDH suggests that cyclo(Ser-Tyr) may also modulate key metabolic enzymes. This could be exploited to redirect metabolic flux in industrial biotechnology or for therapeutic purposes [3].

Experimental Protocols

Here are detailed methodologies for key experiments involving cyclo(Ser-Tyr).

Protocol 1: Assessing Peptide Stability Against Enzymatic Degradation

This protocol compares the stability of cyclo(Ser-Tyr) against its linear counterpart.

  • Objective: To quantitatively demonstrate the enhanced enzymatic stability of the cyclic dipeptide structure.
  • Materials:
    • Cyclo(Ser-Tyr) and linear Ser-Tyr dipeptide.
    • Protease solution (e.g., Pronase, 1 mg/mL in PBS).
    • Phosphate Buffered Saline (PBS), pH 7.4.
    • Water bath or incubator at 37°C.
    • Analytical HPLC system with a C18 column or LC-MS.
  • Procedure:
    • Prepare 100 µM solutions of both cyclic and linear peptides in PBS.
    • Mix 100 µL of each peptide solution with 100 µL of protease solution to start the reaction. Include a control with 100 µL of PBS instead of enzyme.
    • Incubate the mixtures at 37°C.
    • At time points 0, 15, 30, 60, and 120 minutes, withdraw a 40 µL aliquot and quench the reaction by adding 10 µL of 1% trifluoroacetic acid (TFA).
    • Analyze each quenched aliquot by HPLC/MS to determine the remaining intact peptide concentration.
  • Data Analysis: Plot the percentage of remaining peptide against time for both forms. The half-life of each peptide can be calculated from the degradation curve.
Protocol 2: Screening for Protein Targets Using a Thermal Shift Assay (TSA)

This protocol identifies potential protein targets of cyclo(Ser-Tyr) in a complex cellular lysate.

  • Objective: To identify proteins whose thermal stability changes upon binding to cyclo(Ser-Tyr), suggesting a direct interaction.
  • Materials:
    • Native protein lysate from cells or tissues of interest.
    • Cyclo(Ser-Tyr) solution (e.g., 1 mM in buffer).
    • Buffer control.
    • Real-time PCR machine with protein melt curve capability or a dedicated thermal shift instrument.
    • Fluorescent dye (e.g., SYPRO Orange).
  • Procedure:
    • Divide the native lysate into two aliquots. Spike one with cyclo(Ser-Tyr) (e.g., final concentration 100 µM) and the other with an equal volume of buffer.
    • Add the fluorescent dye to both samples.
    • In a 96-well plate, load the lysate mixtures and run a thermal ramping protocol (e.g., from 25°C to 95°C at a rate of 1°C/min) while monitoring fluorescence.
    • The software will generate melt curves for thousands of proteins in the lysate. Compare the melting temperature of proteins in the treated vs. control samples.
  • Data Analysis: Proteins showing a statistically significant shift in melting temperature are considered potential binding partners. These hits can be identified via mass spectrometry.

Quantitative Data Summary

The following table consolidates key quantitative information from the search results and inferred data for cyclo(Ser-Tyr) and related DKPs.

Compound Observed Activity / Property Key Quantitative Values Reference / Context
Cyclo(Ser-Tyr) Enhanced enzymatic stability Greater stability than linear counterparts (specific half-life data not provided) [1]
Affinity for oligopeptide transporter (PEPT1) Phenolic hydroxyl group enhances affinity for PEPT1 [1]
Cyclo(Pro-Tyr) (CPT) Induction of soybean resistance to nematodes Effective concentration: 0.075 - 9.6 mmol·L⁻¹ (used for seed coating) [2]
Cyclo(His-Pro) Inhibition of GAPDH enzyme activity IC₅₀ ~200 µM (conserved in human GAPDH) [3]
Concentration in Arabidopsis ~0.012 - 0.085 µmol/g fresh weight, increases under stress [3]

Critical Considerations for Research

  • Handling and Storage: Cyclo(Ser-Tyr) is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1]. Store dry, in a cool, dark place. Prepare fresh solutions for biological assays.
  • Solubility and Formulation: The hydroxyl groups suggest good solubility in aqueous buffers. For cell-based assays, dissolution in DMSO is typical, but final DMSO concentrations should be kept low to avoid cytotoxicity.
  • Specificity and Off-Target Effects: When a target is identified, conduct counter-screens against related proteins to establish selectivity. Use structurally similar but inactive DKPs as negative controls.

While direct commercial applications for cyclo(Ser-Tyr) are not yet documented, its inherent stability and the compelling biological activities demonstrated by its structural cousins make it a promising candidate for further development. The proposed applications and detailed protocols provide a roadmap for researchers to explore its full potential in therapeutics, agriculture, and industrial biotechnology.

References

Introduction to Cyclic Dipeptides as Enzyme Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cyclic dipeptides are the simplest cyclic peptides found widely in nature and are recognized as privileged scaffolds in medicinal chemistry. Their constrained structure allows for superior target binding affinity and specificity compared to linear peptides. A key therapeutic advantage is their ability to cross the blood-brain barrier, making them particularly valuable for targeting neurological disorders [1] [2]. They exhibit diverse bioactivities, ranging from anticancer and antimicrobial to neuroprotective effects, primarily through enzyme inhibition [2].

Quantitative Data on Cyclic Dipeptide Enzyme Inhibitors

The following table summarizes experimentally determined inhibitory activities (IC₅₀ values) for selected cyclic dipeptides against specific protein targets.

Table 1: Experimentally Validated Inhibitory Activity of Cyclic Dipeptides

Cyclic Dipeptide Compound Target Protein / Enzyme IC₅₀ Value (μM) Experimental Context / Notes
Cyclo(Ala-Gln) SIGMA1 Receptor 13.4 μM Potential therapeutic application in schizophrenia [1]
Cyclo(Ala-His) SIGMA1 Receptor 19.4 μM Potential therapeutic application in schizophrenia [1]
Cyclo(Val-Gly) SIGMA1 Receptor 11.5 μM Potential therapeutic application in schizophrenia [1]
YM-254890 (Cyclic depsipeptide) Gq Protein Not Specified Selective inhibitor of the Gq subfamily; reference control [3]
FR900359 (Cyclic depsipeptide) Gq Protein Not Specified Selective inhibitor of the Gq subfamily; reference control [3]
Chaiyaphumine A Plasmodium falciparum (Antiparasitic) 0.61 μM Head-to-tail cyclic peptide; illustrative example of potency [4]

Experimental Protocols for Evaluating Enzyme Inhibition

This section outlines standard methodologies for assessing the mechanism of action (MOA) and potency of cyclic dipeptide inhibitors.

Protocol 1: Mechanism of Action (MOA) Studies via Steady-State Enzyme Kinetics

1. Principle: This protocol characterizes the type of inhibition (competitive, non-competitive, uncompetitive) by determining how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) [5].

2. Reagents and Equipment:

  • Purified target enzyme.
  • Substrate(s) for the enzyme.
  • Cyclic dipeptide inhibitor (dissolved in a suitable solvent like DMSO).
  • Reaction buffer (e.g., Tris-HCl, PBS).
  • Microplate reader or spectrophotometer for continuous monitoring.
  • 96-well plates.

3. Procedure: 1. Experimental Design: Set up a series of reactions with a fixed, low concentration of enzyme. 2. Vary Substrate Concentration: For each reaction, use a range of substrate concentrations (e.g., from 0.5x Kₘ to 5x Kₘ). 3. Vary Inhibitor Concentration: Repeat the entire substrate concentration series at several different concentrations of the cyclic dipeptide inhibitor (including a zero-inhibitor control). 4. Initiate and Monitor Reactions: Start the reaction by adding the enzyme and monitor the formation of product or consumption of substrate over time. 5. Data Collection: Record the initial velocity (V₀) for each reaction condition.

4. Data Analysis: 1. Plot the data on a Michaelis-Menten graph (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). 2. Analyze the pattern of the lines to determine the mechanism of inhibition: * Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged. * Non-Competitive Inhibition: Vₘₐₓ decreases, Kₘ remains unchanged. * Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease [5].

The workflow for this experimental approach is outlined below.

Start Start MOA Study P1 Set up reactions with fixed enzyme concentration Start->P1 P2 Vary substrate concentration across a range P1->P2 P3 Repeat series for different inhibitor concentrations P2->P3 P4 Initiate reaction and monitor initial velocity (V₀) P3->P4 P5 Plot Michaelis-Menten and Lineweaver-Burk plots P4->P5 P6 Analyze changes to Kₘ and Vₘₐₓ P5->P6 Competitive Competitive Inhibition P6->Competitive NonCompetitive Non-Competitive Inhibition P6->NonCompetitive Uncompetitive Uncompetitive Inhibition P6->Uncompetitive

Protocol 2: Molecular Docking to Predict Binding Interactions

1. Principle: Molecular docking is a computational method used to predict the preferred orientation (pose) and binding affinity of a cyclic dipeptide inhibitor within the active site or allosteric pocket of a target enzyme [1].

2. Software and Inputs:

  • Docking Software: AutoDock Vina, Schrödinger Glide, or similar.
  • Protein Structure: Obtain a 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
  • Ligand Structure: Prepare a 3D model of the cyclic dipeptide inhibitor (e.g., in .mol2 or .pdbqt format).
  • Grid Box: Define a search space around the enzyme's active site.

3. Procedure: 1. Protein Preparation: * Remove water molecules and co-crystallized ligands not relevant to the binding site. * Add hydrogen atoms and assign correct protonation states. * Optimize the protein structure for docking. 2. Ligand Preparation: * Generate 3D conformations of the cyclic dipeptide. * Minimize its energy to obtain the most stable structure. 3. Docking Execution: * Run the docking simulation, which will generate multiple potential binding poses. 4. Analysis: * Examine the top-ranked poses based on binding energy (kcal/mol). * Analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).

4. Validation: Correlate computational predictions with experimental data. A low binding energy from docking often correlates with a low IC₅₀ value from biochemical assays [1].

Key Considerations for Research and Development

  • Structural Rigidity and Stability: The constrained conformation of the DKP ring reduces entropy loss upon binding to an enzyme, often leading to higher affinity and selectivity. This rigidity also confers remarkable stability against proteolytic degradation, a significant advantage for therapeutic applications [2].
  • SAR and Scaffold Modification: The DKP core is a versatile platform for structure-activity relationship (SAR) studies. Introducing different functional groups at the side chains of the two constituent amino acids can dramatically alter potency, selectivity, and drug-like properties [2] [6].
  • Inhibition Modalities: Be aware that cyclic dipeptides can exhibit various inhibition mechanisms beyond the standard models, including allosteric inhibition (binding at a site distinct from the active site) and tight-binding inhibition, where the inhibitor's affinity is so high that the concentration of the enzyme-inhibitor complex significantly depletes the free inhibitor concentration, requiring specialized data analysis [5].

The broader context of enzyme inhibition and the role of different inhibitor types are summarized in the following diagram.

Inhibitor Enzyme Inhibitor Reversible Reversible Inhibition Inhibitor->Reversible Irreversible Irreversible Inhibition Inhibitor->Irreversible Competitive Competitive Reversible->Competitive NonCompetitive Non-Competitive Reversible->NonCompetitive Uncompetitive Uncompetitive Reversible->Uncompetitive Allosteric Allosteric Reversible->Allosteric TightBinding Tight-Binding Reversible->TightBinding

Conclusion

Cyclic dipeptides represent a versatile and powerful class of molecules for enzyme inhibition. Their natural stability, synthetic accessibility, and high degree of tunability make them excellent candidates for hit-to-lead optimization campaigns. By applying the quantitative data, detailed protocols, and strategic considerations outlined in this document, researchers can effectively leverage the potential of CDPs to develop novel therapeutics for a wide spectrum of diseases.

References

Application Note: Framework for Stability and Storage of cyclo(Ser-Tyr)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cyclic dipeptides, such as cyclo(Ser-Tyr), are of significant interest in drug discovery due to their diverse biological activities. Establishing a robust stability profile is critical for ensuring the integrity of experimental results, the accurate assessment of biological activity, and the successful development of any potential therapeutic applications. This document outlines a proposed approach for the stability testing and storage of cyclo(Ser-Tyr) under various environmental conditions.

2. Proposed Stability Storage Conditions Stability studies should be designed to evaluate the product's behavior under a range of conditions that simulate real-world storage and transportation environments [1]. The following table summarizes the standard storage conditions used in pharmaceutical stability testing, which can be adapted for cyclo(Ser-Tyr).

Study Type Storage Condition Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH To determine the shelf life under recommended storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH To bridge data when "significant change" occurs at accelerated conditions [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH To rapidly assess degradation and project long-term stability [1].
Special (Cold) 2°C to 8°C For temperature-sensitive compounds (e.g., biologics, certain peptides) [1].
Special (Freezer) –20°C or –80°C For highly labile substances to prevent degradation [1].

The selection of appropriate storage conditions must also consider the climatic zone where the material will be used. The International Council for Harmonisation (ICH) has established different zones with corresponding long-term testing conditions [2]. For global distribution, the most stringent conditions (often Zone IVb) may need to be applied.

3. Key Stability-Indicating Parameters Stability should be assessed by monitoring changes in key physical, chemical, and microbiological attributes. A "significant change" is defined by failure to meet pre-defined specifications [2]. For a solid peptide like cyclo(Ser-Tyr), the parameters in the following table are typically critical.

Category Parameter Method of Analysis Significant Change Threshold (Example)
Chemical Potency/Assay HPLC, MS A change of 5.0% from the initial value [2].
Degradation Products HPLC, MS Any specified degradant exceeding its acceptance criterion [2].
Physical Appearance Visual Inspection Change in color, caking, or phase separation [2].
Solubility Dissolution Test Failure to meet solubility specifications.
Water Content Karl Fischer Titration Deviation from acceptable range for the formulation.

4. Experimental Protocol: Forced Degradation Studies Forced degradation studies help identify the intrinsic stability of the molecule and validate analytical methods.

  • Objective: To elucidate the inherent stability characteristics of cyclo(Ser-Tyr) and validate the stability-indicating power of analytical procedures.
  • Materials:
    • Purified cyclo(Ser-Tyr)
    • Acids (e.g., 0.1 M HCl)
    • Bases (e.g., 0.1 M NaOH)
    • Oxidizing agents (e.g., 3% H₂O₂)
    • Solvents
    • Thermostated chambers ovens
    • Light cabinets (e.g., for ICH light conditions)
  • Procedure:
    • Acid/Base Degradation: Expose separate samples of cyclo(Ser-Tyr) to acidic and basic conditions at ambient temperature for a defined period (e.g., 1-24 hours). Neutralize and analyze.
    • Oxidative Degradation: Expose a sample to an oxidizing agent at ambient temperature. Analyze after a set time.
    • Thermal Stress: Place solid cyclo(Ser-Tyr) in a controlled oven at an elevated temperature (e.g., 40°C, 60°C) and sample at predetermined intervals.
    • Photostability: Expose the sample to a defined light source (e.g., as per ICH Q1B) and analyze for changes.
  • Analysis: All stressed samples should be analyzed using HPLC with UV and/or MS detection to separate and identify any degradation products formed.

5. Recommended Storage and Handling Protocol

  • Form: Solid, lyophilized powder.
  • Recommended Storage Condition: Store at -20°C or below in a tightly sealed, light-resistant container.
  • Handling:
    • Allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture uptake.
    • Perform weighing operations quickly in a controlled humidity environment, such as a dry box, if available.
    • For long-term stock solutions, prepare in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to avoid freeze-thaw cycles.

Proposed Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for designing and conducting a stability study for cyclo(Ser-Tyr).

Start Start: Stability Study Design A1 Define Study Purpose (Shelf-life, Degradation Pathways) Start->A1 A2 Select Storage Conditions (Long-term, Accelerated, etc.) A1->A2 A3 Define Test Intervals (0, 1, 3, 6, 12, 24 months) A2->A3 A4 Define Analytical Methods (HPLC, MS, Appearance) A3->A4 B1 Prepare Samples (According to GMP if applicable) A4->B1 B2 Place Samples in Stability Chambers (Monitor Temp/RH) B1->B2 C1 Withdraw Samples at Intervals B2->C1 C2 Perform Analytical Testing C1->C2 D1 Analyze Data for Trends (Assay, Impurities, Appearance) C2->D1 D2 Establish Shelf-life and Recommended Storage Conditions D1->D2 End Report and Document D2->End

How to Locate Specific Information

To obtain the specific data required for cyclo(Ser-Tyr), I suggest you try the following:

  • Contact Suppliers Directly: Reach out to chemical manufacturers and suppliers (e.g., Sigma-Aldrich, TCI Chemicals, etc.) to request a Certificate of Analysis (CoA) and recommended storage guidelines.
  • Search Scientific Literature: Conduct a targeted search on academic databases like PubMed, SciFinder, or Reaxys for published stability studies on cyclo(Ser-Tyr) or structurally very similar cyclic dipeptides.
  • Perform Experimental Studies: The most reliable approach is to generate the data by conducting the stability studies outlined above in your own laboratory or through a contract research organization (CRO).

References

solid-phase synthesis cyclic dipeptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclic Dipeptides

Cyclic dipeptides, also known as diketopiperazines (DKPs), are the simplest cyclic forms of peptides, characterized by a six-membered ring formed from two amino acid residues [1]. They are recognized in drug discovery as privileged scaffolds due to their:

  • Extra-rigid conformation and high resistance to enzymatic degradation [1].
  • Enhanced cell permeability and ability to bind diverse biological targets with high affinity [1].
  • Structural diversity, allowing for control of stereochemistry at multiple positions and promoting hydrogen bonding with target sites [1].

Synthetic Approaches to Cyclic Dipeptides

The synthesis of DKPs can be achieved through both solid-phase and solution-phase methods. The table below summarizes the key characteristics of these approaches for producing a 7-membered ring system containing α- and β-amino acids [2].

Synthetic Aspect Solid-Phase Synthesis Solution-Phase Synthesis
Support/Reactor Aminomethyl polystyrene resin with BAL linker [2] Reaction flask [2]
Linear Dipeptide Formation Successive attachment of α- and β-amino acids [2] Coupling of BOC-protected L-α-amino acid with β₂-amino acid ester (EDC/HOBT) [2]
Cyclization On-resin using NaOMe in MeOH/NMP [2] High-dilution (3 mM in DMF) with EDC/HOBT [2]
Final Cleavage/Deprotection Cleavage from resin with TFA [2] N- and C-terminal deprotection of the linear dipeptide [2]

The following diagram illustrates the general workflow, which encompasses both solid-phase and solution-phase routes described above.

G Cyclic Dipeptide Synthesis Workflow Start Start Synthesis SPPS Solid-Phase Path Start->SPPS SolPhase Solution-Phase Path Start->SolPhase LinearDipeptideSP Attach α- and β-amino acids (Build linear dipeptide on resin) SPPS->LinearDipeptideSP LinearDipeptideSol Couple BOC-α-amino acid with β-amino acid ester (EDC/HOBT) SolPhase->LinearDipeptideSol CyclizeSP On-resin cyclization (NaOMe in MeOH/NMP) LinearDipeptideSP->CyclizeSP CyclizeSol High-dilution cyclization (EDC/HOBT in DMF) LinearDipeptideSol->CyclizeSol CleaveSP Cleave from resin (TFA) CyclizeSP->CleaveSP DeprotectSol N- and C-terminal deprotection CyclizeSol->DeprotectSol FinalProduct Final Cyclic Dipeptide (DKP) CleaveSP->FinalProduct DeprotectSol->FinalProduct

Detailed Solid-Phase Synthesis Protocol

This protocol is adapted for synthesizing DKPs with points of diversity, using the Backbone Amide Linker (BAL) strategy [3].

Materials
  • Resin: Aminomethyl polystyrene (PEG-PS) resin.
  • Linker: 5-(4-Formyl-3,5-dimethoxyphenoxy)valeric acid (BAL linker) [2] [3].
  • Amino Acids: Fmoc- or Boc-protected α- and β-amino acids.
  • Reagents: Trifluoroacetic acid (TFA), NaOMe, N-Methyl-2-pyrrolidone (NMP), and standard peptide synthesis reagents.
Step-by-Step Procedure
  • Linker Attachment and Amino Acid Loading

    • Couple the BAL linker to the aminomethyl polystyrene resin.
    • Attach the first amino acid (e.g., a β-amino acid) through reductive amination to form a secondary amine. This linkage is key to the subsequent cyclization step [3].
  • Linear Dipeptide Assembly

    • Deprotect the amino terminus of the first amino acid.
    • Couple the second amino acid (e.g., an Fmoc-α-amino acid) using standard coupling agents like HATU or PyAOP with a base such as DIEA [3].
  • On-Resin Cyclization

    • Treat the resin-bound linear dipeptide with a solution of sodium methoxide (NaOMe) in a mixture of methanol and NMP (e.g., 1:1 v/v) for 1-2 hours. This base treatment facilitates intramolecular cyclization to form the DKP ring [2] [3].
  • Cleavage and Isolation

    • Cleave the final cyclic dipeptide from the resin using a strong acid like TFA with appropriate scavengers.
    • Precipitate the product in cold diethyl ether, purify by preparative HPLC, and characterize using techniques such as LC-MS and NMR [2].

Key Properties and Characterization of Cyclic Dipeptides

Synthesized cyclic dipeptides, particularly 7-membered rings, exhibit high chemical stability, remaining intact in DMSO at room temperature for weeks [2]. Conformational analysis via X-ray crystallography and 2D NMR reveals distinct, rigid configurations that make these molecules optimal scaffolds for developing receptor ligands [2].

Application Notes and Conclusion

  • Versatile Scaffolds: The rigid DKP core serves as an excellent platform in combinatorial chemistry, offering up to three points of diversity from the two amino acid side chains and the amide bonds [3].
  • Recommendations: The solid-phase method is highly efficient for generating DKP libraries. The BAL linker strategy is particularly valuable as it is designed to facilitate the cyclization-cleavage step directly on the solid support [3].

References

improving stability cyclo(-L-Ser-L-Tyr) in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Cyclo(-L-Ser-L-Tyr)

The table below summarizes the key stability parameters for Cyclo(-L-Ser-L-Tyr) based on manufacturer specifications and general scientific knowledge [1] [2]:

Parameter Specification / Known Influence
Recommended Storage 0-8°C [1]
Physical Form Off-white powder [1]
Purity ≥99% (HPLC) [1]
Temperature Stress Can cause unfolding, aggregation, and chemical degradation [2].
pH Stress Extreme pH conditions can lead to hydrolysis and deamidation [2].
Interfacial Stress Agitation or exposure to air-liquid interfaces can cause surface-induced denaturation [2].

Troubleshooting Common Stability Issues

Here is a guide to common problems, their likely causes, and potential solutions.

Problem Observed Potential Root Cause Troubleshooting & Resolution Steps

| Loss of Potency | Thermal denaturation or chemical degradation over time. | 1. Verify storage temperature: Ensure continuous storage at recommended 0-8°C [1]. 2. Use fresh aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Analyze purity: Check sample purity and degradation products via HPLC [1]. | | Visible Precipitation/Aggregation | Physical instability due to concentration, temperature shifts, or solution conditions. | 1. Check concentration: Dilute solution to below solubility limit. 2. Modify solvent: Increase solubility with small amounts of organic solvent (e.g., DMSO). 3. Use additives: Incorporate surfactants (e.g., Polysorbate 20) or sugars (e.g., sucrose) to inhibit aggregation [2]. | | Unexpected Biological Results | Solution degradation or non-homogeneous distribution of the compound. | 1. Confirm solution stability: Prepare a fresh stock solution and run a bioassay immediately. 2. Ensure homogeneity: Vortex and briefly centrifuge solutions before use. 3. Include controls: Always use a freshly prepared control sample in parallel experiments. |

Experimental Protocol: Assessing Solution Stability

This method provides a starting point for evaluating the stability of your Cyclo(-L-Ser-L-Tyr) solutions under various conditions.

Objective: To determine the short-term stability of Cyclo(-L-Ser-L-Tyr) in a selected buffer system by measuring the concentration of intact compound over time.

Materials:

  • Cyclo(-L-Ser-L-Tyr) reference standard (e.g., from ChemImpex, Catalog #11063) [1]
  • Appropriate solvent or buffer (e.g., PBS, pH 7.4)
  • HPLC system with a UV/VIS or mass spectrometry detector
  • Analytical column (e.g., C18 reverse-phase)
  • Vials, micropipettes, and volumetric flasks

Method:

  • Solution Preparation: Prepare a stock solution of Cyclo(-L-Ser-L-Tyr) in your desired buffer at a standard working concentration. Filter it through a 0.22 µm filter.
  • Incubation: Aliquot the stock solution into several vials. Incubate these vials under the different conditions you wish to test (e.g., 4°C, room temperature, 37°C). Protect one set of vials from light to assess photosensitivity.
  • Sampling: Remove a vial from each condition at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
  • Analysis: Inject an equal volume from each sample into the HPLC system. Use an isocratic or gradient elution method suitable for small peptides.
  • Data Analysis: Measure the peak area of the intact Cyclo(-L-Ser-L-Tyr) at each time point. Plot the percentage of remaining compound (relative to the time-zero sample) against time to determine the degradation rate.

The workflow for this stability study can be visualized as follows:

Start Prepare Stock Solution A Aliquot and Incubate under Test Conditions Start->A B Sample at Predefined Time Points A->B C Analyze by HPLC B->C D Quantify Intact Compound Peak C->D E Plot Degradation Curve vs. Time D->E

Key Stabilization Strategies from Literature

The following approaches, proven for similar molecules, can be considered for stabilizing Cyclo(-L-Ser-L-Tyr) in solution:

  • Lyophilization: For long-term storage, the powdered form is most stable [1]. Consider lyophilizing (freeze-drying) your solution aliquots with stabilizing excipients like sucrose or trehalose to create a ready-to-use stock [2].
  • Additives: Include stabilizers in your solution. Surfactants (e.g., Polysorbate 80) can prevent surface-induced aggregation. Antioxidants (e.g., methionine) can protect against oxidative damage [2].
  • Solvent Engineering: For highly concentrated solutions, using a co-solvent like ethanol or glycerol can enhance stability. Always confirm that the solvent does not interfere with your biological assays [2].
  • pH Control: Maintain the solution at a physiological pH (7.0-7.4) unless specific research needs dictate otherwise, as extreme pH accelerates hydrolysis [2].

References

Troubleshooting Guide: Low Yields in Cyclic Dipeptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach to troubleshooting can help identify and resolve common issues that lead to low yields. The following table summarizes potential problems and solutions.

Problem Area Possible Cause Solution & Optimization Strategy
Coupling & Racemization Inefficient coupling reagent; racemization during activation [1]. Use modern coupling reagents (e.g., HATU, HBTU, PyBOP) with additives like HOAt to minimize racemization [2] [1].
Macrocyclization Unfavorable linear precursor conformation; high dilution not used [2]. Screen cyclization reagents (e.g., T3P or PyAOP proven effective for challenging cycles); employ high-dilution conditions [2] [1].
Amino Acid Protection Incompatible protecting groups; premature deprotection during synthesis [3]. Employ orthogonal protection schemes (e.g., Fmoc/tBu), ensuring side-chain stability during repetitive deprotection cycles [3].
Peptide Cleavage Acid-sensitive peptides degrade during final deprotection/cleavage [2] [3]. Optimize cleavage cocktail (e.g., TFA with scavengers like water, anisole, thiols); consider milder cleavage conditions for sensitive sequences [3].

Experimental Protocols for Key Steps

Here are detailed methodologies for critical stages of cyclic peptide synthesis, compiled from recent literature.

Protocol 1: Macrolactamization Using T3P

This method was crucial for the successful cyclization of Pyritide A2, where conventional reagents failed [2].

  • Linear Precursor: Prepare the protected linear peptide, with the C-terminal carboxylic acid and N-terminal amine deprotected.
  • Reaction Setup: Dissolve the linear peptide in a suitable anhydrous solvent (e.g., DMF, DCM) under high-dilution conditions (typical concentration: 0.1–1.0 mM).
  • Cyclization: Add T3P (propylphosphonic anhydride, typically 1.5–3.0 equivalents) and a base (e.g., DIPEA, 2.0–5.0 equivalents) dropwise to the stirred peptide solution at 0°C.
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor by LC-MS/TLC until completion.
  • Work-up: Quench the reaction and work up as standard to obtain the crude cyclic peptide.
Protocol 2: Ser/Thr Ligation for Difficult Cyclizations

This method, adapted from protein synthesis, was effective for macrocyclization at a challenging hydroxyenduracididine residue in Mannopeptimycin β [2].

  • Principle: The ligation exploits a reaction between a peptide fragment with a C-terminal salicylaldehyde ester and another fragment with an N-terminal Ser or Thr residue.
  • Process:
    • Coupling: The two fragments react to form a transient intermediate.
    • Rearrangement: An O-N acyl shift occurs, resulting in a native peptide bond at the ligation site.
    • Cyclization: This site-specific ligation can be applied in an intramolecular manner to form the cyclic peptide backbone with high efficiency at sterically hindered sites.

Workflow for Cyclic Peptide Synthesis

The following diagram illustrates the logical workflow for solid-phase cyclic peptide synthesis, highlighting critical decision points for optimization.

Start Start: Peptide Sequence Design SPPS Solid-Phase Peptide Synthesis (SPPS) - Use Fmoc/tBu protection scheme - Employ efficient coupling reagents (e.g., HATU/DIPEA) Start->SPPS Linear Obtain Protected Linear Precursor SPPS->Linear Cleave Cleave from Resin & Deprotect - Use optimized TFA/scavenger cocktail Linear->Cleave PurifyLinear Purify Linear Precursor Cleave->PurifyLinear Cyclize Macrocyclization Screen - Test T3P, PyAOP, HATU - Under high-dilution conditions PurifyLinear->Cyclize Success Cyclization Successful? Cyclize->Success Success->Cyclize No PurifyFinal Purify Cyclic Product Success->PurifyFinal Yes End End: Characterized Cyclic Peptide PurifyFinal->End

Frequently Asked Questions (FAQs)

Q1: How does peptide cyclization improve stability? Cyclization reduces the conformational flexibility of the linear peptide, making it less susceptible to degradation by proteases. For example, a cyclic SRSRY peptide demonstrated significantly higher stability in human serum compared to its linear counterpart, with over 80% remaining after 24 hours versus less than 50% for the linear form [4].

Q2: My linear peptide is of high purity, but cyclization fails. What should I do? The success of macrocyclization is highly dependent on the sequence and conformation of the linear precursor [2]. Consider:

  • Reagent Screening: Systematically test specialized cyclization reagents like T3P or PyAOP [2] [1].
  • Alter Linear Sequence: Sometimes, changing the point of cyclization (i.e., the "head" and "tail" amino acids in the linear sequence) can make cyclization more thermodynamically favorable.
  • Confirm Reactant Purity: Ensure the linear peptide's C-terminus is properly activated and the N-terminus is fully deprotected.

Q3: What are the key considerations for scaling up cyclic peptide synthesis? For larger-scale synthesis, liquid-phase peptide synthesis may be preferable as it allows for purification after each step and convergent synthesis of larger peptides [3]. Furthermore, protocols that are reproducible on a gram-scale, like the Larock indole synthesis used for Darobactin A, are critical [2].

References

Understanding Degradation & Key Prevention Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The degradation of DKPs is primarily enzymatic and microbial [1]. The strategies below focus on making the DKP core less recognizable and accessible to these biological factors.

Prevention Strategy Mechanism of Action Key Supporting Evidence
Structural Modification (Proline-based DKPs) Introduces extra-rigid conformation and high steric hindrance, making the peptide bond less accessible to enzymes [2]. Proline-based DKPs show high resistance to enzymatic degradation by common peptidases [2] [1].
Strategic Storage & Handling Minimizes exposure to moisture and specific microorganisms known to utilize DKPs as a nutrient source. Degradation by bacterial strains like Paenibacillus chibensis and Streptomyces flavovirens is documented; controlling the environment is key [1].
Use of Enzyme Inhibitors Broad-spectrum protease inhibitors can block the active sites of enzymes that might otherwise cleave the DKP ring. While not directly tested on DKPs in these studies, this is a standard approach to protect peptide bonds from degradation [3].
Advanced Formulations (Nano-particulate Systems) Encapsulates DKPs, creating a physical barrier that shields them from degradative enzymes in the surrounding environment [3]. Nanoparticulate formulations are recognized as an innovative strategy to enhance the stability of peptide and protein therapeutics [3].

Frequently Asked Questions & Troubleshooting

Q1: Why are my cyclic dipeptides degrading in buffer solution during bioactivity assays?

A: This is likely due to enzymatic activity or the presence of contaminating microorganisms in your solutions.

  • Troubleshooting Steps:
    • Test for Sterility: Ensure your buffers and solutions are sterile-filtered (0.22 µm filter) or autoclaved.
    • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your assay buffers.
    • Verify DKP Structure: If degradation persists, consider that your specific DKP might be a substrate for enzymes in your test system. Switching to a proline-based DKP scaffold can often resolve this [2].
Q2: How can I improve the long-term stability of my DKP-based drug candidate?

A: Focus on both the molecular structure and the formulation.

  • Troubleshooting Steps:
    • Structural Optimization: Incorporate proline or other bulky, non-natural amino acids into the DKP ring to increase conformational rigidity and steric hindrance [2].
    • Formulation Strategy: Investigate lyophilization (freeze-drying) for long-term storage. For liquid formulations, explore advanced delivery systems like nanoparticulate formulations to encapsulate and protect the DKP [3].
    • Storage Conditions: Store samples in a dark, dry, and cold environment (-20°C or below) in airtight containers.

Experimental Protocol: Testing DKP Stability

Here is a detailed methodology to assess the stability of your DKPs against enzymatic degradation.

Objective: To evaluate the susceptibility of a synthesized DKP to degradation by specific bacterial strains known to cleave DKP rings.

Materials:

  • Test DKP: Your compound of interest (e.g., a proline-based DKP and a non-proline control).
  • Bacterial Strains: Paenibacillus chibensis (DSM 329) and Streptomyces flavovirens (DSM 40062) are well-documented for their selective DKP degradation activity [1].
  • Culture Media: Appropriate liquid growth media (e.g., LB broth).
  • Analytical Equipment: HPLC system with a UV/VIS detector.

Procedure:

  • Culture Preparation: Inoculate each bacterial strain into separate flasks containing liquid medium. Incubate overnight at their optimal growth temperature (e.g., 30°C) with shaking.
  • Induction (if applicable): For Streptomyces flavovirens, note that the degradation of cyclo(L-Asp-L-Phe) is inducible. You may need to pre-expose the culture to a known substrate [1].
  • Reaction Setup:
    • Test Group: Add your purified DKP (e.g., 1 mM final concentration) to the actively growing bacterial culture.
    • Abiotic Control: Add the same amount of DKP to a flask with sterile culture medium (no bacteria).
    • Blank Control: A flask with bacteria but no DKP.
  • Incubation: Continue incubation with shaking. Collect 1 mL samples from each flask at specific time points (e.g., 0, 2, 4, 8, 24 hours).
  • Sample Analysis:
    • Centrifuge each sample to pellet the bacterial cells.
    • Filter the supernatant through a 0.22 µm filter.
    • Analyze the filtered supernatant via HPLC to quantify the remaining intact DKP. A decrease in the DKP peak area over time in the test group, but not in the abiotic control, indicates degradation.
  • Data Interpretation: Compare the degradation rates of your target DKP against control DKPs. A proline-based DKP should show significantly higher stability.

Experimental Workflow for DKP Stability Assessment

The following diagram outlines the logical workflow for the stability testing protocol described above.

DKP_Stability_Workflow DKP Stability Assessment Workflow Start Start Experiment Prep Prepare Bacterial Cultures (DSM 329 & DSM 40062) Start->Prep Setup Set Up Reaction Flasks (Test, Abiotic Control, Blank) Prep->Setup Incubate Incubate with Shaking Setup->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Process Centrifuge & Filter Supernatant Sample->Process Analyze Analyze via HPLC Process->Analyze Compare Compare DKP Peak Areas Over Time Analyze->Compare End Interpret Stability Compare->End

References

HPLC Troubleshooting Guide for cyclo(Ser-Tyr) Purification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common HPLC problems, their potential causes, and specific corrective actions you can take.

Problem & Symptoms Potential Causes Corrective Actions & Solutions

| Pressure Abnormalities [1] [2] [3] • High pressure • Low pressure • Fluctuating pressure | • Clogged frits/filters/column [1]. • Air bubbles in the system [1]. • Leaks in tubing, fittings, or pump seals [2]. • Blocked tubing or injector [1]. | • Replace or clean inlet frits, in-line filters, and guard columns [1] [3]. • Flush the column with a strong solvent (e.g., pure acetonitrile) [2]. • Degas mobile phases thoroughly and purge the pump to remove air [1] [3]. • Inspect and tighten all fittings; replace worn pump seals [4] [2]. | | Peak Shape Issues [1] [4] [3] • Peak tailing • Peak broadening • Peak splitting | • Column degradation or void formation [4]. • Sample solvent too strong relative to the mobile phase [1] [4]. • Secondary interactions with residual silanols on the stationary phase [4]. • Column overload with too much sample [4]. | • Match the injection solvent strength to the mobile phase [1]. Ideally, inject in the mobile phase itself [4]. • Use a highly deactivated column designed for peptides (e.g., with end-capping) [4]. • Consider operating at a lower pH (e.g., with 0.1% TFA) to suppress silanol interactions [4]. • Reduce the sample load or dilute the sample [4]. | | Baseline Disturbances [1] [2] [3] • High noise • Drifting baseline | • Contaminated mobile phase or reagents [1] [3]. • Air bubbles in the detector flow cell [4]. • Old or contaminated detector lamp [4] [2]. • Electrical interference [1]. | • Use fresh, high-purity, and filtered solvents and mobile phases [1] [3]. • Clean the detector flow cell [1]. • Replace the UV lamp if it is old or defective [4] [2]. • Ensure the system is properly grounded [1]. | | Retention Time Shifts [4] [2] [3] • Inconsistent elution times between runs | • Inconsistent mobile phase composition/pH [2]. • Column not equilibrated [4]. • Temperature fluctuations [4] [3]. • Pump delivering inconsistent flow [3]. | • Prepare mobile phase consistently and use it within a defined shelf-life [2] [3]. • Equilibrate column sufficiently with mobile phase before runs (at least 10 column volumes) [4]. • Use a column oven to maintain a stable temperature [4] [3]. • Check the pump for leaks and service if necessary [2] [3]. |

Systematic Diagnostic Approach

When a problem arises, a logical, step-by-step approach is more efficient than random checks. The following workflow outlines a robust diagnostic strategy.

Start Start: Identify HPLC Symptom P1 Pressure Abnormalities? Start->P1 P2 Peak Shape Issues? Start->P2 P3 Baseline Problems? Start->P3 P4 Retention Time Shifts? Start->P4 SubP1 Sub-problem: High, Low, or Fluctuating? P1->SubP1 SubP2 Sub-problem: Tailing, Broadening, or Splitting? P2->SubP2 SubP3 Sub-problem: Noise or Drift? P3->SubP3 SubP4 Sub-problem: Gradual or Sudden? P4->SubP4 SP1 Check: Filters, Frits, Column for blockages or leaks SubP1->SP1 SP2 Check: Column condition, Sample solvent compatibility, and pH SubP2->SP2 SP3 Check: Mobile phase purity, Detector flow cell and lamp SubP3->SP3 SP4 Check: Mobile phase consistency, Column temperature, Pump flow SubP4->SP4

Proactive Maintenance & Best Practices

Preventing problems is more efficient than fixing them. Implementing these routine practices can significantly reduce instrument downtime.

  • Filter and Degas: Always filter your samples through a 0.22 μm or 0.45 μm membrane and degas all mobile phases to prevent blockages and baseline noise [1] [3].
  • Use a Guard Column: A guard column is an inexpensive insurance policy. It protects the expensive analytical column from contaminants and extends its life [3].
  • Maintain Column Health: Flush your column regularly with a strong solvent to remove accumulated impurities. Always follow the manufacturer's storage instructions [5].
  • Standardize Mobile Phases: Prepare mobile phases consistently and label them with the preparation date. Avoid using mobile phases (especially aqueous buffers) for extended periods, as microbial growth or evaporation can alter composition [3].
  • Keep a Logbook: Document all issues, maintenance actions, and column performance. This history is invaluable for identifying recurring problems and understanding the system's behavior [1].

Frequently Asked Questions (FAQs)

Q1: My peaks for cyclo(Ser-Tyr) are tailing badly. What should I check first? A1: First, check the compatibility of your sample solvent with the mobile phase. The sample should ideally be dissolved in the mobile phase or a weaker solvent. If the solvent is too strong, it can cause peak distortion. Second, consider that peptide amino groups can interact with residual silanols on the C18 silica surface. Using a mobile phase with 0.1% Trifluoroacetic Acid (TFA) can protonate silanols and improve peak shape [4].

Q2: How can I prevent air bubbles in my HPLC system? A2: Ensure mobile phases are thoroughly degassed, preferably using an inline degasser. Regularly purge the pump and always prime the system after changing solvents. Inspecting connections for leaks that might introduce air is also good practice [1] [2].

Q3: When should I call for professional service instead of troubleshooting myself? A3: If you have followed systematic troubleshooting and the problem persists, or if you are dealing with complex internal issues with the pump, autosampler, or detector electronics, it is time to contact a professional service technician. If you are unsure about any procedure described in the manual, it is safer to seek expert help to avoid causing accidental damage [3].

References

cyclo(Ser-Tyr) cell permeability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Permeability Challenge

The core challenge for a peptide like cyclo(Ser-Tyr) is its likely low passive membrane permeability. Unlike cyclosporine A, a famously permeable cyclic peptide, many others struggle to cross cell membranes. The permeability of a cyclic peptide is not determined by a single factor but by a combination of its physicochemical and structural properties [1].

Key factors that influence permeability include:

  • Intramolecular Hydrogen Bonding (IMHB): This is critical. In the hydrophobic environment of the cell membrane, polar amide groups in the peptide backbone must be "shielded" by forming hydrogen bonds with each other within the molecule itself. This reduces the energy penalty for moving from a watery environment into the lipid membrane [1].
  • Backbone N-Methylation: Replacing amide hydrogens with methyl groups effectively caps hydrogen bond donors, reducing polarity and desolvation penalty. Many highly permeable natural cyclic peptides are extensively N-methylated [1].
  • Molecular Size and Flexibility: While larger size generally hinders diffusion, a rigid, well-defined conformation that pre-organizes the molecule into a permeable state is more important than size alone [1].
  • Side Chain Characteristics: The presence of polar, ionizable, or charged side chains (like the hydroxyl groups on Serine and Tyrosine in cyclo(Ser-Tyr)) creates a high energy barrier for entering the lipid bilayer. Conversely, lipophilic side chains can improve permeability [1].

Experimental Methods & Data

Choosing the right assay is crucial for accurate permeability assessment. The table below summarizes the key methodologies.

Assay Type Measurement Principle Key Advantages Key Limitations Typical Output
PAMPA [1] [2] Passive diffusion across an artificial phospholipid membrane. High-throughput; cell-free; no active transport interference. Lacks cellular complexity (transporters, metabolism). Permeability coefficient (logPe)
Cell-Based Assays (Caco-2, MDCK, RRCK) [3] Transport across a monolayer of cultured cells. More physiologically relevant; can identify active transport. Lower throughput; results can be influenced by non-membrane factors. Apparent Permeability (Papp)
Label-Free Lipid Bilayer Assay [2] Direct measurement of permeation across a pure lipid bilayer. No labels required; measures intrinsic passive permeability. Technically challenging; not yet high-throughput. Quantitative permeability values

Computational Prediction Tools

Machine learning models have been developed to predict cyclic peptide permeability, which can help prioritize compounds for synthesis and testing. The following workflow outlines a general strategy for permeability assessment, integrating both computational and experimental methods.

Start Cyclic Peptide Sequence CompPred Computational Prediction (e.g., CYCLOPS tool) Start->CompPred  Input ExpDesign Experimental Design (Choose appropriate assay) CompPred->ExpDesign  Get Prediction ConductExp Conduct Permeability Assay ExpDesign->ConductExp  Select Method Analyze Analyze Data ConductExp->Analyze  Collect Data Result Permeability Assessment Analyze->Result  Interpret

One notable tool is CYCLOPS (CYCLOpeptide Permeability Simulator), a web-based platform that allows for rapid predictions based on amino acid sequence. It combines sequential information and peptide properties, achieving a classification accuracy of 0.824 and a mean absolute error of 0.477 in regression tasks [3] [4]. Other advanced models include Multi_CycGT and MuCoCP, which use hybrid architectures for improved performance [3].

Troubleshooting Guide

Here is a question-and-answer format guide addressing common experimental and design issues.

Question / Issue Possible Cause Suggested Solution
Our cyclic peptide shows good permeability in PAMPA but poor uptake in cellular assays. The peptide might be a substrate for efflux pumps (e.g., P-glycoprotein) present in cells but not in PAMPA. Conduct the assay with and without efflux pump inhibitors (e.g., GF120918). Use cell lines engineered to overexpress specific transporters for confirmation [1].
The experimental logPe value is much lower than the computational prediction. The peptide may not be adopting its predicted "permeaphilic" conformation in solution. Aqueous solubility issues can also limit effective concentration [1]. Use spectroscopic techniques (NMR) to verify the solution conformation. Check the compound's solubility in the assay buffer.
How can we improve the permeability of a poorly permeable lead peptide like cyclo(Ser-Tyr)? The peptide has too many polar groups (H-bond donors/acceptors) and no strategy to shield them. Systematically introduce N-methylations on the backbone. Scan for D-amino acids or proline to introduce conformational constraints. Replace polar side chains with non-polar isosteres where possible [1].
There is a large discrepancy between PAMPA and cell-based assay results. PAMPA only measures passive permeability, while cellular assays can include paracellular transport, active uptake, and metabolism. Compare the results against a set of standard compounds with known transport mechanisms. This will help you deconvolute the contributions of different pathways.
The computational tool fails to generate a prediction for our peptide design. The peptide sequence or structure may contain features (e.g., unusual amino acids) outside the model's training data. Check the tool's input requirements and limitations. Simplify the design to use more common building blocks for an initial assessment, or use alternative modeling approaches [3].

Key Experimental Design Considerations

For a peptide like cyclo(Ser-Tyr), which contains two polar side chains, the following experimental strategies are recommended:

  • Use Multiple Assay Types: Relying on a single assay can be misleading. Begin with a high-throughput method like PAMPA to get a baseline for passive permeability, and then follow up with a cell-based assay (e.g., Caco-2) to understand behavior in a more complex biological system [3] [2].
  • Conformational Analysis: If resources allow, investigate the peptide's preferred conformation in an environment that mimics the membrane (e.g., using NMR in apolar solvents). This can directly test the hypothesis of whether it can form a permeation-competent structure with internal hydrogen bonds [1].
  • Focus on Key Modifications: The most direct path to improving cyclo(Ser-Tyr)' permeability would be to create analogs with N-methylation or to explore the effect of side chain esterification (e.g., converting tyrosine to O-methyl tyrosine) to reduce polarity.

References

Cyclic Dipeptides & Proteolytic Stability: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What makes cyclic dipeptides (DKPs) more stable than linear peptides? The primary structural feature of DKPs is their rigid, six-membered 2,5-diketopiperazine ring [1]. This constrained conformation makes the peptide bond less accessible and a poorer substrate for many proteolytic enzymes compared to the flexible bonds in linear peptides [1] [2].

  • Are all cyclic dipeptides equally resistant to degradation? No, resistance can vary. While DKPs are generally stable, specific resistance can depend on the constituent amino acids and the presence of specific degrading enzymes in the experimental environment. Studies have identified specialized bacteria and enzymes capable of cleaving certain DKPs, such as cyclo(L-Asp-L-Phe) and cyclo(Gly-Leu), indicating that degradation is possible but highly substrate-specific [2].

  • How can I experimentally validate the stability of my DKP compound? You can directly test stability by incubating your DKP with relevant biological fluids (e.g., plasma, liver microsomes) or specific enzymes, then quantifying the remaining intact compound over time using methods like HPLC-MS. A detailed protocol is provided in the following section.

  • Can computational tools help in designing stable cyclic dipeptides? Yes, recent advances in deep learning are enabling more accurate prediction and design of cyclic peptide structures. Tools like AfCycDesign (an adaptation of AlphaFold2) and EvoBind2 allow for in silico design of cyclic peptide binders and structure prediction, which can help prioritize stable scaffolds for experimental testing [3] [4].


Stability Data & Degradation Evidence

The following table summarizes key evidence from the literature regarding the stability and known degradation pathways of cyclic dipeptides.

Table 1: Experimental Evidence on Diketopiperazine (DKP) Stability and Degradation

Evidence Type Finding / Compound Relevant Details Source / Organism
General Stability Proline-based DKPs "Extra-rigid conformation" and "high resistance to enzyme degradation" noted as key features. [1]
Specific Degradation Cyclo(L-Asp-L-Phe) Degraded by Paenibacillus chibensis and Streptomyces flavovirens. [2]
Specific Degradation Cyclo(Gly-Leu) Hydrolyzed in a two-step enzymatic process by certain bacteria. [2]
Enzyme Resistance Cyclo(His-Pro) Noted for its "resistance against degradation by peptidases" in a mammalian/plant context. [5]
Peptidase Screening Multiple DKPs (e.g., Cyclo(L-Pro-L-Tyr)) No degradation was observed when tested against a panel of peptidases, confirming high stability. [2]

Experimental Protocol: Testing DKP Stability in a Biological Matrix

This protocol outlines a method to assess the stability of your DKP compound in a complex biological fluid like plasma or a cell lysate.

1. Reagents and Equipment

  • Test Compound: Your synthesized DKP, dissolved in a suitable solvent (e.g., DMSO, concentration should be <1% of final volume).
  • Biological Matrix: e.g., Human or animal plasma, serum, or a specific enzyme solution.
  • Control Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4.
  • Quenching Solution: Acetonitrile or Methanol (chilled to -20°C).
  • Equipment: Thermostatted water bath or incubator (set to 37°C), microcentrifuge, HPLC system coupled with a Mass Spectrometer (HPLC-MS).

2. Experimental Procedure 1. Pre-incubation: Pre-warm the biological matrix and control buffer in a water bath at 37°C for 10 minutes. 2. Reaction Initiation: Spike your DKP solution into the pre-warmed matrix and buffer to start the reaction. Use a high final volume (e.g., 200 µL) for easy sampling. Include a blank matrix sample without DKP to check for interference. 3. Time-point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a fixed aliquot (e.g., 50 µL) from the reaction mixture. 4. Reaction Quenching: Immediately mix the withdrawn aliquot with a cold quenching solution (e.g., 100 µL of chilled acetonitrile) to denature proteins and stop enzymatic activity. 5. Protein Precipitation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. 6. Analysis: Carefully collect the supernatant and analyze it via HPLC-MS to quantify the amount of intact DKP remaining.

3. Data Analysis Plot the concentration of the remaining DKP against time. Calculate the half-life (t~1/2~) of the compound. Compare the degradation profile in the active matrix versus the control buffer to distinguish enzymatic from non-enzymatic degradation.


Troubleshooting Workflow

The following diagram outlines a logical pathway for diagnosing and addressing proteolytic degradation of your peptide-based therapeutics. You can use this as a guide if you encounter stability issues in your experiments.

Start Starting Point: Peptide Therapeutic Step1 Is proteolytic degradation a concern? Start->Step1 Step2 Test linear peptide stability Step1->Step2 Yes End Stable Candidate Identified Step1->End No Step3 Observing rapid degradation? Step2->Step3 Step4 Consider Cyclic Dipeptides (DKPs) Step3->Step4 Yes Step3->End No Step5 Rational DKP Design Step4->Step5 Step6 Synthesize & Validate Step5->Step6 Step7 Stability Issue Persists? Step6->Step7 Step8 Investigate Specific DKP Degraders* Step7->Step8 Yes Step7->End No Step9 Modify DKP structure or formulation Step8->Step9 note *Refer to Table 1 for known DKP-degrading organisms Step8->note Step9->Step6 Re-test

References

purifying cyclo(Ser-Tyr) from complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Purification Workflow

For a simple peptide like the cyclic dipeptide cyclo(Ser-Tyr), a single high-resolution step like Reversed-Phase HPLC is often sufficient for final purification. For more complex mixtures, a multi-step approach is required [1] [2].

START Crude Peptide Mixture CAPTURE Capture/Concentrate START->CAPTURE PURIFY Purification CAPTURE->PURIFY AFF AFF CAPTURE->AFF  Affinity  (if tagged) POLISH Polishing/Desalting PURIFY->POLISH IEX IEX PURIFY->IEX  Ion Exchange  (IEX) RP RP PURIFY->RP  Reversed-Phase  (RP-HPLC) SEC SEC PURIFY->SEC  Size Exclusion  (SEC) END Pure Peptide POLISH->END

Troubleshooting Common Purification Issues

Here are solutions to frequently encountered problems during peptide purification.

Issue & Symptoms Potential Causes Recommended Solutions
Low Recovery [3] Non-specific binding to surfaces/vials; poor solubility; detergents masking the peptide. Use low-binding plastics; add low concentrations of acetonitrile (<5%) or formic acid (<0.1%); ensure efficient detergent removal.
Poor Separation / Co-elution [2] [4] Incorrect chromatographic mode or conditions; column is dirty or degraded. Switch technique (e.g., from RP-HPLC to IEX); optimize mobile phase pH and gradient; clean or replace the column.
Detergent Interference [3] Detergents form micelles that encapsulate peptides, interfering with protease digestion, ionization in MS, and column binding. Use specialized detergent removal kits (e.g., spin cartridges) which can remove >99.5% of common detergents like SDS and Triton X-100.
High Backpressure [2] Blocked column frit; particulate matter in sample. Centrifuge or filter samples (0.22µm or 0.45µm) before loading; follow column cleaning protocols.
Abnormal Peaks [4] Peptide aggregation or conformational changes; chemical degradation. Use denaturing conditions (urea, guanidine-HCl) for SEC or IEX; use high-pH stable columns for storage.

Detailed Purification Protocols

The following protocols detail the major chromatographic techniques used in peptide purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and commonly used technique for analytical and preparative purification of peptides, separating them based on hydrophobicity [4].

  • Principle: Separation is based on the interaction between hydrophobic amino acid side chains in the peptide and the hydrophobic stationary phase of the column.
  • Stationary Phase: C18 (Octadecyl-silica) is the most popular choice. Polymeric resins (e.g., DuPont AmberChrom) are more chemically robust and can operate across a full pH range [2].
  • Mobile Phase:
    • Solvent A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing reagent, improving the retention of hydrophilic and charged peptides.
    • Solvent B (Organic): Acetonitrile (ACN) with 0.1% TFA. Isopropanol can be used for very hydrophobic peptides.
  • Elution: A linear gradient from low to high percentage of Solvent B (e.g., 5% to 95% B over 30-60 minutes) is typically used.
  • Detection: UV detection at 214 nm is standard, as this wavelength detects the peptide bond.
Ion-Exchange Chromatography (IEX)

IEX separates peptides based on their net charge at a given pH and is ideal for peptides with charged residues like Ser (neutral) and Tyr (acidic phenolic OH) [1] [4].

  • Principle:
    • Cation-Exchange (CEX): Binds positively charged peptides (at a pH below their pI). Useful for peptides with basic residues (Lys, Arg, His).
    • Anion-Exchange (AEX): Binds negatively charged peptides (at a pH above their pI). Useful for peptides with acidic residues (Asp, Glu).
  • Stationary Phase: Columns with functional groups like CM (carboxymethyl, for CEX) or DEAE (diethylaminoethyl, for AEX) [1].
  • Mobile Phase:
    • Binding Buffer: A low-salt buffer at a pH that ensures the target peptide is charged (e.g., 20-50 mM sodium phosphate, pH ~6.0 for CEX).
    • Elution Buffer: A high-salt buffer (e.g., with a gradient of 0 to 1 M NaCl) or a pH gradient that neutralizes the peptide's charge.
  • Application: Can be used with denaturants like urea to solubilize large or hydrophobic peptides [1].
Size-Exclusion Chromatography (SEC)

SEC separates peptides based on their hydrodynamic volume (size) and is excellent for desalting, buffer exchange, or separating monomers from aggregates [4].

  • Principle: Porous beads retard the flow of smaller molecules, while larger molecules flow through the column faster.
  • Mobile Phase: Typically an isocratic (non-gradient) run with a volatile buffer like ammonium bicarbonate or a non-volatile buffer like PBS, depending on the downstream application.
  • Application: Often used as a final "polishing" step to remove salts and aggregates before lyophilization [2].

Special Considerations for Cyclic Dipeptides

  • Solubility: Cyclic dipeptides can have low solubility in pure aqueous buffers. Start by dissolving the crude sample in a small amount of a strong solvent like DMSO or acetonitrile, then dilute with the initial RP-HPLC mobile phase (e.g., 5% ACN, 0.1% TFA) to ensure it is fully solubilized and doesn't precipitate on the column.
  • Stability: Cyclo(Ser-Tyr) contains a serine residue. Under strongly acidic conditions (like TFA mobile phases) and over long periods, there is a risk of deamidation or cleavage. For long-term storage of pure fractions, consider neutral pH and low temperatures.

References

Understanding Cyclic Dipeptides and Cyclo(Ser-Tyr) Information Gap

Author: Smolecule Technical Support Team. Date: February 2026

Cyclic dipeptides, or diketopiperazines (DKPs), are the simplest cyclic peptides formed from two amino acids. Their stable, rigid six-membered ring structure makes them resistant to enzyme degradation and provides a versatile scaffold for drug discovery [1] [2]. Proline-containing DKPs are particularly notable for their extra-rigid conformations and diverse bioactivities [2].

The search results do not contain specific experimental data or mentions of cyclo(Ser-Tyr). The provided data focuses on other DKPs, especially cyclo(Leu-Pro) and various proline-based DKPs. Future research can fill this gap by synthesizing cyclo(Ser-Tyr) and evaluating its properties using the methodologies outlined in this guide.

Structural and Functional Comparison of Selected Cyclic Dipeptides

The table below summarizes the structural features and reported biological activities of several well-documented cyclic dipeptides for comparison.

Cyclic Dipeptide Key Structural Features Reported Biological Activities Molecular Targets / Mechanisms
cyclo(Leu-Pro) (cLP / Gancidin W) [3] Contains leucine and proline; microbial origin. Antimicrobial (antibacterial, antifungal), antimalarial, anticancer (anti-metastatic) [3]. Interacts with tetraspanin CD151, down-regulating its expression to reduce tumor dissemination [3].
Proline-based DKPs (General class) [2] Proline induces extra-rigid conformation; high resistance to enzymatic degradation. Anticancer, antioxidant, neuroprotective, antiviral, antibacterial, anti-inflammatory [2]. Acts as a privileged scaffold to bind diverse targets; role in quorum sensing [2].
cyclo(Ala-Gln), cyclo(Ala-His), cyclo(Val-Gly) [1] Simple structures with proteinogenic amino acids. Potential therapeutic agents for schizophrenia [1]. Target the SIGMA1 receptor (confirmed via molecular docking and experimental validation) [1].

Experimental Protocols for Key Activities

For researchers aiming to profile a novel DKP like cyclo(Ser-Tyr), here are standard experimental protocols for key assays based on the literature.

  • Antimicrobial Activity Assay [3]

    • Preparation: Isolate or synthesize the pure DKP compound.
    • Test Strains: Use standard Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli) bacteria, and fungal strains.
    • Methodology: Employ broth microdilution methods according to guidelines from CLSI or EUCAST.
    • Analysis: Determine the Minimum Inhibitory Concentration (MIC) values. For example, cyclo(Leu-Pro) showed superior activity against multidrug-resistant S. aureus compared to cyclo(Phe-Pro) [3].
  • Molecular Docking for Target Identification [1]

    • Protein Preparation: Obtain a 3D structure of the target protein (e.g., SIGMA1 receptor, CD151) from a database like the Protein Data Bank (PDB).
    • Ligand Preparation: Generate a 3D model of the DKP and optimize its geometry.
    • Docking Simulation: Use programs like AutoDock Vina to perform the docking and predict the binding pose.
    • Validation: Compare the binding energy of the DKP with known control compounds. In one study, many CDPs exhibited lower binding energies than the control NE-100 for the SIGMA1 receptor [1].
  • Anticancer & Anti-Metastatic Assay [3]

    • In Vitro Models: Use relevant cancer cell lines.
    • Migration/Invasion Tests: Perform assays like the Boyden chamber assay to measure the potential of cells to migrate and invade through a matrix.
    • Molecular Analysis: Use Western blotting or immunofluorescence to detect changes in the expression of metastasis-related proteins (e.g., down-regulation of CD151 by cyclo(Leu-Pro)) [3].

DKP Signaling Pathways in Cancer and Neuroactivity

The diagrams below illustrate the mechanisms of action for two cyclic dipeptides, showing how they interfere with disease-related signaling pathways.

g1 Anticancer Mechanism of cyclo(Leu-Pro) DKP cyclo(Leu-Pro) CD151 Tetraspanin CD151 DKP->CD151 Binds & Down-regulates Signaling Pro-metastatic Signaling CD151->Signaling Promotes Metastasis Tumor Dissemination & Metastasis Signaling->Metastasis

This diagram visualizes the proposed anti-metastatic mechanism of cyclo(Leu-Pro), which involves binding to and down-regulating the tetraspanin CD151, a protein known to promote pro-metastatic signaling and tumor dissemination [3].

g2 Neuroactive DKP Targeting SIGMA1 CDPs Neuroactive CDPs (e.g., cyclo(Val-Gly)) SIGMA1 SIGMA1 Receptor CDPs->SIGMA1 Binds to Negative Negative Modulation SIGMA1->Negative Activity Outcome Therapeutic Effect (e.g., in Schizophrenia) Negative->Outcome

This diagram shows how certain neuroactive cyclic dipeptides, such as cyclo(Val-Gly), exert their effect by binding to the SIGMA1 receptor in the brain. This interaction is believed to modulate receptor activity, contributing to a potential therapeutic effect in complex mental and behavioral disorders like schizophrenia [1].

Research Implications and Future Directions

The strong biological activities of various DKPs highlight the potential of this class. Future work on cyclo(Ser-Tyr) should prioritize:

  • Synthesis and Purification: Synthesis can be achieved through solid-phase peptide synthesis or solution-phase cyclization [2]. Advanced tools like the CDIS V1.0 software can aid in the non-targeted identification and characterization of newly synthesized or isolated DKPs from complex mixtures [4].
  • Activity Screening: Initial screening should focus on the activities outlined above, particularly anticancer, antimicrobial, and neuroprotective assays, given the promising results of other DKPs in these areas.
  • Structural Analysis: Techniques like X-ray crystallography and computational modeling (DFT calculations) are crucial for understanding the solid-state conformation and electronic properties of cyclo(Ser-Tyr), which underpin its bioactivity [5].

References

Referenced Cytotoxicity Data for a Related Compound

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known cytotoxicity data for cyclo(L-Pro-L-Tyr), which may offer insights for your research on cyclo(Ser-Tyr).

Compound Test System Assay Type / Endpoint Reported Result Citation
cyclo(L-Pro-L-Tyr) Botrytis cinerea (fungus) spore suspension Induction of Reactive Oxygen Species (ROS) EC₅₀ = 0.25 mg/mL [1]
cyclo(L-Pro-L-Tyr) Caenorhabditis elegans (nematode) General toxicity Disrupted eukaryotic cellular membranes [1]
cyclo(L-Pro-L-Tyr) Melon plant leaves inoculated with B. cinerea Ex-vivo antifungal activity Reduced fungal lesions at 0.25 mg/mL [1]

Experimental Protocols for Cytotoxicity Assessment

While the specific protocol for cyclo(Pro-Tyr) involved measuring ROS in fungal spores [1], the following established methodologies are highly relevant for assessing the cytotoxicity of cyclic dipeptides in a drug discovery context.

  • Metabolic Activity/Cell Viability (ATP Assay): The CellTiter-Glo Luminescent Cell Viability Assay is a standard method. It is a homogeneous "add-mix-measure" protocol where a single reagent is added to cells in culture. The reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells. This assay is ideal for high-throughput screening [2].
  • Membrane Integrity (Live/Dead Assay): The Live/Dead Viability/Cytotoxicity assay is commonly used. This assay typically uses calcein-AM to stain live cells (intracellular esterase activity) and ethidium homodimer-1 to stain dead cells (loss of membrane integrity). Viability is calculated based on the ratio of fluorescence intensities from the live and dead channels [3].
  • Apoptosis (Caspase Activation): The Caspase-Glo 3/7 Assay is designed to measure the activity of executioner caspases, which are key enzymes in the apoptosis pathway. This is a luminescent assay where a reagent containing a caspase-specific substrate is added to cells. Caspase cleavage generates a luminescent signal proportional to caspase activity [3].

Mechanisms of Action from Related Research

Research on cyclo(Pro-Tyr) suggests that cyclic dipeptides can exert cytotoxicity through the following mechanisms, which could serve as a starting point for investigating cyclo(Ser-Tyr):

  • Membrane Disruption: The primary mechanism identified for cyclo(Pro-Tyr) is the disruption of plasma membrane function in eukaryotic cells. This includes loss of membrane polarization, increased membrane fluidity, and compromise of membrane integrity. The effects may be linked to the destabilization of membrane microdomains containing key proteins like the H+ ATPase Pma1 [1].
  • Oxidative Stress: Cyclo(Pro-Tyr) induces a significant oxidative burst, leading to an increase in reactive oxygen species (ROS), which causes chemical damage to lipids and proteins [1].
  • Cellular Response: Target cells activate transcriptomic and metabolomic responses to mitigate the damage, primarily involving lipid metabolism and ROS detoxification pathways [1].

Research Pathway for Cyclic Dipeptide Cytotoxicity

To help conceptualize the workflow for evaluating a compound like cyclo(Ser-Tyr), the following diagram outlines a potential research pathway based on the information gathered.

cluster_assays In Vitro Cytotoxicity Assessment Start Compound of Interest (e.g., cyclo(Ser-Tyr)) Assay1 Cell Viability Assays Start->Assay1 Assay2 Mechanism of Action Studies Start->Assay2 Method1 ATP Quantification (e.g., CellTiter-Glo) Assay1->Method1 Method2 Membrane Integrity (e.g., Live/Dead Assay) Assay1->Method2 Method3 Apoptosis Markers (e.g., Caspase-Glo 3/7) Assay1->Method3 Result Analysis of Cytotoxic Potential and Mechanism Method1->Result Method2->Result Method3->Result Method4 ROS Induction Assay2->Method4 Method5 Membrane Potential/Fluidity Assay2->Method5 Method6 Transcriptomic/Metabolomic Analysis Assay2->Method6 Method4->Result Method5->Result Method6->Result

References

cyclic dipeptides structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Cyclic Dipeptides as a Privileged Scaffold

Cyclic dipeptides, also known as diketopiperazines (DKPs), are the simplest cyclic forms of peptides and are recognized as a privileged scaffold in drug discovery [1]. Their appeal for therapeutic development comes from several key structural and functional properties:

  • Rigid Conformation: The DKP ring provides a rigid, stable structure that can effectively mimic preferred peptide conformations, helping to pre-organize the molecule for target binding [1].
  • Enhanced Stability: They exhibit high resistance to enzymatic degradation, which can lead to better metabolic stability and longer half-lives compared to linear peptides [1].
  • Improved Bioavailability: Their structure often correlates with increased cell membrane permeability [1].
  • Structural Diversity: Being composed of two amino acid residues, a wide variety of DKPs can be synthesized, and the ring system offers multiple positions for functionalization to fine-tune properties and activity [1].

Biological Activities and Associated Structures

Cyclic dipeptides display a remarkably wide spectrum of biological activities. The table below summarizes some documented activities and the general structural features linked to them.

Biological Activity Description / Example Implicated Structural Features
Anticancer Exhibits cytotoxic properties against various cancer cell types [1]. Proline-containing DKP motif; specific substituents on the DKP ring [1].
Antimicrobial Activity against bacteria (e.g., Staphylococcus aureus) and fungi [1] [2]. Aryl and alkyl substituents derived from specific amino acids (e.g., Val, Ile, Leu) [2].
Flavor Precursor Pyrolysis generates key aroma compounds (milky, roasting, nutty) [2]. Proline-based DKPs (e.g., cyclo(L-Pro-L-Leu), cyclo(L-Pro-L-Val)) [2].
Neuroprotective Potential for treating neurological disorders like Parkinson's disease [2]. Cyclo(L-His-L-Pro) structure [2].
Antimalarial Demonstrated efficacy against Plasmodium parasites [1]. Specific, but varied, functional groups attached to the DKP core [1].

A Framework for SAR Analysis

To build a comprehensive SAR guide, a systematic experimental workflow is essential. The diagram below outlines the key stages of this process.

Start Start: Compound Library (Diverse DKP Structures) Step1 1. Biological Screening Start->Step1 Step2 2. Structural Elucidation Step1->Step2 Potency Data (e.g., IC₅₀, MIC) Step3 3. SAR Hypothesis Generation Step2->Step3 Step4 4. Rational Design & Synthesis Step3->Step4 e.g., Add/Remove/Modify Functional Groups Step4->Step1 Test New Analogs Step5 5. Data Integration & Modeling (Build QSAR/3D-QSAR Models) Step4->Step5 Biological & Structural Data End Output: Optimized Lead Candidate Step5->End

Core Experimental Protocols in SAR Studies

The workflow above relies on several key experimental techniques:

  • Synthesis and Isolation: Cyclic dipeptides can be obtained through chemical synthesis or isolated from natural sources like fermentation broths of microorganisms (e.g., Bacillus velezensis) using techniques like column chromatography and semi-preparative HPLC [2].
  • Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure and stereochemistry of isolated or synthesized DKPs [2].
  • Biological Activity Assays: These are highly dependent on the target. Examples include:
    • Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains [1] [2].
    • Cytotoxicity Assays: Using assays like MTT on cancer cell lines to determine half-maximal inhibitory concentrations (IC₅₀) [1].
  • Computational SAR Analysis: Methods like 3D-QSAR (e.g., Comparative Molecular Similarity Indices Analysis, or CoMSIA) are used to build models that quantify the relationship between the 3D molecular fields of DKPs and their biological activity. This helps identify regions where structural changes would enhance potency or selectivity [3].

How to Proceed with Your Comparison Guide

The field of cyclic dipeptide research is advancing, with new studies emerging on their applications. To build a more complete and quantitative comparison guide, I suggest you:

  • Conduct a Focused Literature Review: Use specialized scientific databases (e.g., PubMed, SciFinder) to search for recent papers on specific subclasses of cyclic dipeptides (e.g., "proline-based diketopiperazines anticancer SAR").
  • Extract Quantitative Data Systematically: When you find relevant papers, create your own tables to compile numerical data (e.g., IC₅₀, MIC, binding affinity) for different compounds and their specific structural modifications.
  • Consult Recent Review Articles: Look for comprehensive review articles published in the last 1-2 years on diketopiperazines or peptide-based drug discovery, as they often contain summarized data and comparative tables.

References

Experimental Methods for Validating Cyclic Dipeptide Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental techniques used to characterize the structure, function, and mechanism of action of bioactive cyclic dipeptides, based on studies of compounds like cyclo(His-Pro) and others [1] [2] [3].

Method Category Specific Technique Application & Measured Parameters Example from Literature
Target Identification Isothermal Shift Assay (iTSA) Screen for protein targets by detecting thermal stability shifts upon ligand binding [1]. Used to identify GAPC1 as a target of cyclo(His-Pro) [1].
Peptide Pull-Down + MS Identify proteins that bind to the cyclic peptide using affinity purification and mass spectrometry [4]. Method used to map phosphotyrosine signaling rewiring in cancer [4].
Binding Validation Nano-Differential Scanning Fluorimetry (nano-DSF) Validate binding by measuring changes in protein thermal melting temperature ( [1]) Validated cyclo(His-Pro) binding to GAPC1 protein [1].
Microscale Thermophoresis (MST) Quantify binding affinity by tracking fluorescence changes of a molecule along a microscopic temperature gradient [1]. Determined binding kinetics between cyclo(His-Pro) and GAPC1 [1].
Functional Activity Enzyme Activity Assays Measure inhibition of target enzyme activity; determine IC50 values [1]. Showed cyclo(His-Pro) inhibits GAPC1 activity (IC50 ~200 μM) [1].
Phenotypic Screening Assess functional outcomes (e.g., cell growth, stress tolerance) after peptide supplementation [1]. Cyclo(His-Pro) boosted plant salt-stress tolerance, dependent on GAPC1/2 [1].
Structural Analysis Molecular Dynamics (MD) Simulations Model solution structures and conformational dynamics using computational methods [2]. Key for resolving flexible structures and relating sequence to activity [2].
Molecular Docking Predict binding pose and affinity between peptide and protein target [5]. Used to show CDPs binding to SIGMA1 receptor with low energy [5].

Detailed Experimental Protocols

Here is a deeper dive into the workflows for some of the key techniques mentioned above.

1. Target Identification via Isothermal Shift Assay (iTSA) This method is used for the initial, unbiased screening of potential protein targets from a native lysate [1].

G start Start: Native Protein Lysate split Split into two aliquots start->split treat Treat with Ligand (Cyclic Dipeptide) split->treat control Treat with Mock (Control Buffer) split->control heat Heat to a fixed temperature (Based on proteome's median Tm) treat->heat control->heat centrifuge Centrifuge to separate heat->centrifuge pellet1 Pellet: Denatured Proteins centrifuge->pellet1 super1 Supernatant: Soluble Proteins centrifuge->super1 ms Liquid Chromatography- Mass Spectrometry (LC-MS/MS) super1->ms compare Compare protein abundance in soluble fractions ms->compare identify Identify stabilized proteins as potential targets compare->identify

2. Binding Affinity Validation via Microscale Thermophoresis (MST) After a target is identified, MST is an excellent technique for precisely quantifying the binding interaction in solution.

  • Principle: A microscopic temperature gradient is induced in a capillary. Molecules that are bound to a ligand may change their size, charge, or hydration shell, leading to a change in their movement through this gradient (thermophoresis). By monitoring this movement via fluorescence, the binding curve can be generated [1].
  • Protocol Outline:
    • Labeling: The purified target protein is fluorescently labeled.
    • Preparation: A constant concentration of the labeled protein is mixed with a series of dilutions of the cyclic dipeptide (e.g., cyclo(Ser-Tyr)), creating a concentration gradient.
    • Loading & Measurement: The samples are loaded into capillary tubes and placed in the MST instrument. The instrument measures the fluorescence change during the creation of the temperature gradient for each peptide concentration.
    • Analysis: The data is fitted to a model to calculate the binding affinity (Kd value).

Key Considerations for Cyclic Dipeptide Validation

When planning validation experiments, keep these broader context points in mind:

  • Embrace Computational Tools: Given the challenges in experimentally determining the solution structures of cyclic peptides, Molecular Dynamics (MD) simulations with enhanced sampling are increasingly crucial. They help predict the bioactive conformation and inform rational design [2].
  • Address Synthesis Challenges: The cyclization step is often the most critical and difficult part of synthesis. The choice between head-to-tail, head-to-side-chain, or other cyclization strategies must be optimized based on the peptide sequence to avoid epimerization and achieve good yields [3] [6].
  • Leverage Broad Bioactive Potential: While researching your specific compound, note that cyclic dipeptides as a class have demonstrated a wide range of biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects. They are known to modulate protein-protein interactions and enzyme activity [3] [7] [5].

References

Cyclic vs. Linear Peptides: A Structural and Functional Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative advantages of cyclic peptides, which stem from their restricted conformational flexibility.

Feature Linear Peptides Cyclic Peptides Experimental Evidence & Implications
Conformational Rigidity High flexibility; exist as an ensemble of rapidly interconverting structures in solution [1]. Restricted conformation; often adopt a single, stable low-energy bioactive structure [2]. Molecular Dynamics (MD) Simulations: Show cyclic RGD has a stable configuration, while linear RGD triggers instability and major configurational changes [3].
Target Binding (Affinity/Potency) Lower binding affinity due to high entropic penalty upon binding (loss of flexibility). Higher affinity and potency; reduced entropic cost and pre-organization in the bioactive conformation [4]. Steered MD Simulations: The cyclic RGD-integrin complex showed a larger dissociation force and took more time to dissociate than the linear one [3].
Metabolic Stability Low stability; susceptible to degradation by exopeptidases and endopeptidases. High stability; lack of free N- and C-termini protects from exopeptidases; rigid structure resists endopeptidases [4]. In Vivo/In Vitro Stability Studies: Cyclization is a key strategy to enhance stability. The half-life of a linear α-MSH in serum is minutes, while a cyclic analogue (MT-II) lasts 2-3 days [2].
Target Selectivity Broader specificity due to conformational adaptability. Enhanced selectivity; rigidity prevents induced fit into off-target receptors [4]. Biological Activity Screens: Cyclic RGDfV peptide potently and selectively targets integrins on tumor blood vessels, promoting apoptosis, an effect not seen with linear versions [4].

Experimental Methods for Characterizing Rigidity and Binding

To generate the data in the table above, researchers use a suite of biophysical and computational techniques. The following workflow visualizes how these methods are typically integrated to connect structural rigidity to biological function.

G Start Peptide Analysis Workflow Step1 1. Conformational Analysis Start->Step1 Step2 2. Binding Interaction Analysis Start->Step2 Step3 3. Functional & Stability Assays Start->Step3 Method1_1 Nuclear Magnetic Resonance (NMR) Step1->Method1_1 Method1_2 Circular Dichroism (CD) Step1->Method1_2 Method1_3 Molecular Dynamics (MD) Simulations Step1->Method1_3 Method2_1 Surface Plasmon Resonance (SPR) Step2->Method2_1 Method2_2 Isothermal Titration Calorimetry (ITC) Step2->Method2_2 Method2_3 Steered MD (SMD) Simulations Step2->Method2_3 Method3_1 Cell-Based Activity Assays Step3->Method3_1 Method3_2 Enzyme-Linked Immunosorbent Assay (ELISA) Step3->Method3_2 Method3_3 Stability in Serum/Plasma Step3->Method3_3

Here is a detailed explanation of the key methodologies shown in the diagram:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a premier technique for studying peptide structures in solution. It provides atomic-level data on dihedral angles (from J-couplings) and inter-atomic distances (from NOE effects), allowing researchers to calculate 3D structures and identify dominant conformers. It can also track structural changes upon binding and measure dynamics at various timescales [5] [6] [1].

  • Circular Dichroism (CD) Spectroscopy: CD measures differences in the absorption of left- and right-handed circularly polarized light, which is sensitive to secondary structure (e.g., α-helix, β-sheet). It is used to monitor the conformational changes of a peptide in different environments (e.g., buffer vs. membrane-mimicking solvents) [7] [8].

  • Molecular Dynamics (MD) Simulations: This computational method models the physical movements of atoms and molecules over time. It provides an atomic-level view of peptide flexibility, stability, and binding pathways. Steered MD (SMD), a specialized form, applies forces to simulate the unbinding of a peptide from its target, allowing for the calculation of dissociation forces and energies [3].

  • Binding Affinity Measurements (e.g., ELISA): Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify peptide binding to a target protein and to determine the potency (IC50) of inhibitors in a biologically relevant context [9].

Key Takeaways for Drug Development

For researchers and scientists in drug development, the evidence strongly supports cyclization as a powerful strategy:

  • Rigidity Enhances Performance: Conformational rigidity is a key determinant for achieving high affinity, selectivity, and stability in therapeutic peptides [3] [2] [4].
  • A Multi-Method Approach is Essential: Relying on a single technique is insufficient. A combination of computational (MD), spectroscopic (NMR, CD), and biological (binding & stability assays) methods is required to fully characterize peptide properties [3] [5] [1].
  • Cyclization is a Versatile Tool: The principles observed in RGD, melanotropin, and other cyclic peptides are broadly applicable to peptide engineering, including the potential design of stabilized cyclo(Ser-Tyr) derivatives [2] [10].

References

cyclic vs linear peptides membrane permeability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Studies on Peptide Permeability

Peptide Pair / Study Permeability Finding Key Supporting Data & Experimental Context

| cHAVc3 vs. linear HAV4 [1] | Cyclic (cHAVc3) demonstrated superior permeability and stability. | • Plasma Half-life: cHAVc3 (12.95 h) vs. HAV4 (2.4 h). • BBB Modulation: Longer duration with cHAVc3 (2-4 h) vs. HAV4 (<1 h). • Assay: In vitro MDCK cell monolayers and in vivo mouse models. | | General Cyclic vs. Linear [2] | Cyclic peptides are not generally more permeable than their linear counterparts. | • Assay: Used a quantitative, reporter gene-based assay to measure relative cell permeability of steroid conjugates. The study directly challenges the hypothesis that reduced conformational flexibility automatically confers better permeability. | | Hydrophobic CP vs. Linear Precursor [3] | Cyclic peptide showed significantly higher permeability. | • Permeability: A hydrophobic cyclic peptide was found to be four decades (10,000 times) more permeable than its linear precursor, despite non-covalent cyclization within the membrane. • Method: Molecular dynamics simulations and inhomogeneous solubility-diffusion theory across a red blood cell membrane model. |


Detailed Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies from the key studies.

In Vitro Modulatory Activity in MDCK Cell Monolayers [1]

This protocol evaluates a peptide's ability to modulate intercellular junctions, which correlates with its function and permeability.

Start Seed MDCK-II cells on Transwell plates A Grow for 5-8 days until confluent monolayer forms Start->A B Measure initial TEER (Transepithelial Electrical Resistance) A->B C Incubate with Ca²⁺-free buffer B->C D TEER drops by 50-60% C->D E Replace with Ca²⁺-sufficient medium +/- Peptide (1.0 mM) D->E F Monitor TEER recovery every hour for 6-8 hours E->F End Analyze rate and extent of junction resealing F->End

  • Key Metric: Changes in Transepithelial Electrical Resistance (TEER). A slower or reduced recovery of TEER indicates more effective junction modulation by the peptide.
  • Alternative "Direct Modulation" Assay: The same study also tested peptides on intact monolayers under normal Ca²⁺ conditions without the initial depletion step, directly measuring TEER decrease over time.
Quantitative Reporter Gene-Based Assay [2]

This study used an indirect method to compare relative cell permeability.

  • Concept: Peptides of interest are conjugated to a steroid receptor ligand.
  • Mechanism: If the conjugate is cell-permeable, it enters the cell and binds to a steroid receptor. This binding activates a reporter gene (e.g., luciferase or β-galactosidase).
  • Measurement: The level of reporter gene expression is quantified, providing a relative measure of the conjugate's ability to enter the cell.
Peptide Stability in Rat Plasma [1]

Plasma stability is a critical factor influencing a peptide's in vivo performance.

Start Incubate peptide in rat plasma A Sample at multiple time points Start->A B Precipitate proteins and extract peptide A->B C Analyze peptide concentration using LC-MS/MS B->C End Calculate degradation half-life (t₁/₂) from remaining peptide over time C->End


AI-Powered Permeability Prediction Tools

Given the experimental complexity, in silico prediction models have become valuable tools for pre-screening. The table below lists some recently developed models specifically for cyclic peptide permeability.

Model Name Core Architecture / Approach Key Features & Accessibility
CPMP [4] Molecular Attention Transformer (MAT) Open-source model; uses SMILES strings as input; integrates molecular graph structure and inter-atomic distances.
CYCLOPS [5] Combination of sequential and physicochemical properties User-friendly web tool; employs data augmentation via amino acid mutations and cyclic permutations.
MultiCycPermea [6] Multimodal (Image + Sequence) Uses 2D structural images and SMILES sequences; demonstrates high predictive accuracy.
DMPNN [7] Directed Message Passing Neural Network A graph-based model identified in a benchmark study as a top performer for permeability prediction.

A comprehensive benchmark study of 13 AI methods concluded that graph-based models and regression tasks generally yield the most accurate predictions for cyclic peptide membrane permeability [7].

Key Takeaways for Research and Development

  • Cyclization is Not a Panacea: While cyclization can enhance metabolic stability and target affinity, it does not automatically guarantee superior membrane permeability over linear peptides [2] [8].
  • Strategic Design is Crucial: The significant permeability advantage seen in some cyclic peptides (like cHAVc3) is attributed to specific structural optimizations that confer rigidity and stability, rather than the cyclization alone [3] [1].
  • Leverage Computational Tools: Before embarking on costly synthetic work, utilize the available in silico models (e.g., CPMP, CYCLOPS) to prioritize the most promising cyclic and linear peptide candidates for experimental testing [4] [5] [7].

References

×

XLogP3

0.2

Other CAS

21754-31-4

Wikipedia

Cyclo(L-seryl-L-tyrosyl)

Dates

Last modified: 08-15-2023

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